Cytosolic nonspecific dipeptidase 2 (CNDP2) is a member of the M20 family of metallopeptidases and functions as a homodimer [1]. Initially characterized for its dipeptide-hydrolyzing activity, a key discovery revealed that CNDP2 catalyzes the condensation of lactate with amino acids to form N-lactoyl-amino acids (Lac-AAs) via a process of reverse proteolysis [2]. This reversible reaction establishes an equilibrium between the constituent amino acids, lactate, and the resulting Lac-AA product [2] [3].
The table below summarizes the core biochemical characteristics of CNDP2.
| Property | Description |
|---|---|
| Gene Name | CNDP2 (Carnosine Dipeptidase 2) |
| Protein Family | M20A metallopeptidases [4] [1] |
| Quaternary Structure | Homodimer [1] |
| Cofactor Requirement | Divalent metal ions (Mn²⁺ or Zn²⁺) for catalytic activity [1] |
| Primary Catalytic Activity | Reversible synthesis/hydrolysis of dipeptides and pseudodipeptides [2] |
| Key Products | N-Lactoyl-Amino Acids (Lac-AAs), including N-Lactoyl-Leucine [5] [2] |
| Subcellular Localization | Cytosol and nucleoplasm [1] |
The biosynthesis of This compound is a direct result of CNDP2's reverse proteolysis activity. The reaction involves a nucleophilic attack by the amino group of leucine on the carbonyl carbon of lactate, forming a peptide bond and releasing a water molecule. High intracellular concentrations of the precursors, lactate and leucine, drive this otherwise thermodynamically unfavorable reaction forward [5] [3].
CNDP2 catalyzes this compound formation from lactate and leucine.
The role of CNDP2 in Lac-AA biosynthesis has been validated through multiple rigorous experimental approaches.
The foundational evidence comes from incubating recombinant human CNDP2 with lactate and amino acid substrates. CNDP2 catalyzes the formation of N-Lactoyl-Phenylalanine (Lac-Phe) from lactate and phenylalanine, establishing its direct role in synthesis [2]. This activity is dependent on the presence of the active enzyme and follows Michaelis-Menten kinetics [2].
Studies in Cndp2 knockout mice provide compelling in vivo evidence. Genetic ablation of Cndp2 leads to a significant reduction in circulating levels of Lac-Phe, confirming that CNDP2 is a principal, though likely not the only, enzyme responsible for its basal and exercise-induced production in vivo [5] [3].
Advanced untargeted metabolomics has been crucial for discovering and characterizing Lac-AAs. Initially misannotated in databases, compounds like this compound were correctly identified by:
To investigate CNDP2's activity and Lac-AA formation, you can adapt the following foundational protocols from the literature.
This protocol measures CNDP2's ability to synthesize Lac-AAs in a cell-free system [2].
This method uses genetic manipulation in cell lines to establish a causal link between CNDP2 and Lac-AA levels [6].
Understanding CNDP2's function is critical as its products, Lac-AAs, are emerging as important signaling molecules with diverse physiological and pathological roles.
N-lactoyl amino acids (Lac-AA) represent an emerging class of metabolites that have garnered significant attention in recent years due to their ubiquitous presence across biological systems and potential roles in various biochemical processes. These metabolites are formed through the enzymatic conjugation of lactate to amino acids via a peptide bond, creating a family of compounds with diverse biological activities. The most prominent and extensively studied member of this family is N-lactoyl phenylalanine (Lac-Phe), which serves as a representative surrogate for other Lac-AA in many experimental contexts. The discovery of Lac-AA highlights the ongoing exploration of the human metabolome and underscores the potential for identifying novel compounds with biological significance that were previously overlooked or misannotated in metabolomic studies. [1] [2]
The historical trajectory of Lac-AA discovery spans multiple domains. These metabolites were first identified in 2009 in the food industry, where they were found to form during fermentation processes of Parmigiano-Reggiano cheese, contributing to its complex flavor profile. Subsequent research characterized Lac-AA as taste-enhancing substances produced from free amino acids and lactic acid through the enzymatic activity of lactoyl transferase in Lactobacillus species, particularly in fermented products like soy sauce and meat. The first identification of Lac-AA in mammals was reported by Jansen et al. in 2015, marking a significant advancement in the field by demonstrating their endogenous production in biological systems. This pioneering work revealed Lac-AA as previously unrecognized metabolites synthesized through reverse proteolysis of lactate and amino acids, catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). [2]
Table 1: Historical Timeline of Lac-AA Research
| Year | Key Discovery | Research Domain |
|---|---|---|
| 2009 | First identification in Parmigiano-Reggiano cheese | Food Science |
| 2013 | Characterization as taste-enhancers in fermented foods | Food Biotechnology |
| 2015 | First identification in mammalian systems (Jansen et al.) | Metabolic Research |
| 2021 | Association with mitochondrial disease severity | Clinical Medicine |
| 2024 | Role in exercise-induced appetite suppression | Exercise Physiology |
| 2025 | Adverse metabolic effects at high concentrations | Drug Development |
The primary biosynthetic pathway for Lac-AA production in mammalian systems occurs through reverse proteolysis of lactate and amino acids, catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). This discovery challenged the long-held belief that reverse proteolysis is negligible in vivo and revealed a previously unrecognized metabolic pathway. The formation of Lac-Phe requires cellular involvement, as incubating lactate and phenylalanine with plasma alone does not result in Lac-Phe production. Research has confirmed that CNDP2 is a principal biosynthetic enzyme responsible for both basal and exercise-inducible Lac-Phe production in vivo. However, studies in CNDP2-deficient mice show only partial reduction in Lac-Phe levels, suggesting that additional pathways contribute to its biosynthesis, possibly including microbial production sources. [2]
Several transport mechanisms facilitate the movement of Lac-AA across biological membranes. Research using vesicular transport assays has confirmed that ATP binding cassette subfamily C member 5 (ABCC5) transports Lac-Phe, suggesting it likely transports other Lac-AA as well. More recently, studies have demonstrated that solute carrier family 17 member 1 (SLC17A1) and solute carrier family 17 member 3 (SLC17A3) are significant mediators of Lac-Phe efflux in both mice and human kidney cells. Genetic ablation of either SLC17A1 or SLC17A3 in mice leads to notable reduction in urinary Lac-Phe levels, indicating these transporters are essential for renal excretion. Interestingly, plasma Lac-Phe levels remain unchanged upon knockout of these transporters, suggesting biochemical decoupling from the urinary Lac-Phe pool and implying the existence of additional transporters responsible for Lac-Phe efflux into other biological fluids. [2]
Regulatory factors influencing Lac-AA levels primarily involve precursor availability and metabolic conditions. Basal levels of Lac-AA, particularly Lac-Phe, can be detected in circulation under resting physiological conditions, maintaining an equilibrium between Lac-Phe and the pool of lactate and phenylalanine. Production is enhanced by factors that influence precursor metabolism, especially lactate, which serves as a common backbone for all Lac-AA family members. Conditions that increase lactate production, such as hypoxia, strenuous exercise, infection, or cancer, may consequently enhance Lac-AA synthesis. Cellular reprogramming that introduces a metabolic shift toward aerobic glycolysis (observed in activated immune cells, pluripotent embryonic stem cells, and cancer cells) also elevates lactate levels, potentially promoting Lac-AA formation. [2]
Biosynthetic pathway, transporters, and regulatory factors of N-lactoyl amino acids.
Appetite Regulation and Energy Metabolism: Lac-Phe has been identified as a potent appetite-suppressing metabolite that mediates exercise-induced and metformin-induced reduction in food intake. Through in vivo experiments, Lac-Phe was shown to reduce food intake and increase weight loss both when induced by metformin or when directly administered via intraperitoneal injection in diet-induced obese mice. Human studies have confirmed that high levels of Lac-Phe are associated with weight loss and reduced visceral and subcutaneous abdominal adipose tissues. Lac-Phe activates several neuronal regions in the hypothalamus and brainstem, areas involved in regulating appetite and energy expenditure, suggesting it may exert its effects by influencing the gut-brain axis. The anti-obesity effect of Lac-Phe appears to be route-dependent, as it is absent when administered orally, suggesting extensive first-pass metabolism or poor absorption. [1] [3]
Exercise Response and Metabolic Adaptation: Recent research has revealed that Lac-AA serve as biomarkers for exercise responsiveness. A 2024 study demonstrated that low improvement in 6-minute walking distance following exercise intervention was associated with higher serum levels of N-lactoyl amino acid metabolites, particularly Lac-Phe. Low responders to exercise (showing only 27 meters improvement in walking distance) had significantly elevated Lac-AA levels compared to high responders. These findings were corroborated by an independent validation cohort showing that gene expression of CNDP2, the enzyme responsible for Lac-Phe synthesis, is negatively associated with the percentage of slow-twitch muscle fibers. This suggests Lac-AA may serve as biomarkers for rapid muscle fatigue and low response to exercise, potentially reflecting limitations in oxidative metabolism capacity. [4] [5]
Metabolic Disorders: Lac-AA show strong associations with insulin resistance and type 2 diabetes. Individuals with type 2 diabetes have significantly higher levels of Lac-AA compared to non-diabetic or pre-diabetic individuals. Mendelian Randomization analysis has revealed that multiple Lac-AA may mediate the progression from pre-diabetes to diabetes. A recent mechanistic study demonstrated that Lac-Phe disrupts insulin signaling by impairing insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, particularly in skeletal muscle cells. This provides a potential molecular mechanism underlying the observed epidemiological associations between elevated Lac-AA and diabetes risk. [1] [3]
Mitochondrial Dysfunction: Lac-AA levels are positively correlated with mitochondrial disease severity, suggesting their potential as biomarkers for mitochondrial dysfunction. Research has shown that circulating markers of NADH-reductive stress, which include Lac-AA, correlate with mitochondrial disease severity. This association may reflect an imbalance in cellular redox state and impaired oxidative phosphorylation capacity, leading to increased reliance on glycolysis and consequent lactate production that drives Lac-AA formation. The relationship between Lac-AA and mitochondrial function appears to be bidirectional, as recent evidence demonstrates that Lac-Phe directly impairs mitochondrial respiration in HepG2 liver cells and rat brain-derived synaptosomes. [1] [2] [3]
Table 2: Lac-AA Associations with Physiological and Pathological Conditions
| Condition | Lac-AA Alteration | Potential Mechanism | Clinical Utility |
|---|---|---|---|
| Exercise Response | Elevated in low responders | Limited oxidative capacity; Fast-twitch fiber predominance | Biomarker for personalized exercise prescription |
| Type 2 Diabetes | Significantly increased | Insulin signaling disruption; Mitochondrial impairment | Predictive biomarker for disease progression |
| Obesity | Context-dependent changes | Appetite suppression through CNS actions | Therapeutic target for weight management |
| Mitochondrial Disorders | Positively correlated with severity | NADH-reductive stress; Compromised oxidative phosphorylation | Biomarker for disease severity and progression |
| Rosacea | Causal link identified | Inflammatory pathway activation | Diagnostic biomarker and potential therapeutic target |
| Septic Shock | Elevated in circulation | Inflammatory response; Tissue hypoxia | Prognostic biomarker for critical illness |
Comprehensive analysis of Lac-AA requires advanced metabolomic techniques due to historical misannotation issues in earlier studies. In initial metabolomic investigations, Lac-AA were frequently reported as unknown compounds with X-identification numbers or misannotated as 1-carboxyethyl modified amino acids. Current best practices utilize untargeted metabolomics platforms capable of distinguishing Lac-AA from structurally similar metabolites. The following protocol outlines a standardized approach for Lac-AA assessment:
Sample Preparation: Collect blood samples in appropriate tubes (e.g., EDTA-coated for plasma), followed by immediate centrifugation at 4°C. Stabilize samples with protease inhibitors to prevent degradation. For tissue samples, flash-freeze in liquid nitrogen and homogenize in methanol:water extraction solvent. Maintain chain of custody and store at -80°C until analysis.
Metabolomic Analysis: Utilize ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with positive/negative ion switching. Employ hydrophilic interaction liquid chromatography (HILIC) for compound separation. Include internal standards for quantification, preferably stable isotope-labeled analogues of target Lac-AA.
Data Processing: Process raw data using platforms like Metabolon's proprietary software or open-source alternatives such as XCMS. Perform peak picking, alignment, and integration. Annotate metabolites using authentic chemical standards when available. For Lac-AA identification, specifically target the correct mass-to-charge ratios and fragmentation patterns, noting that previously misannotated 1-carboxyethyl modified amino acids should be correctly identified as N-lactoyl modified amino acids.
Validation: Confirm identities using commercial reference standards when available. Apply false discovery rate (FDR) correction for multiple comparisons in statistical analysis. Normalize data using probabilistic quotient normalization or similar approaches to account for dilution effects. [2] [4]
Insulin Signaling Evaluation: To assess the impact of Lac-AA on insulin pathway functionality, utilize differentiated C2C12 myotubes or HepG2 cells as model systems. Culture cells in appropriate media until 70-90% confluence, then serum-starve for 2 hours in Roswell Park Memorial Institute (RPMI) medium. Treat with Lac-AA compounds (typically 0.5-1 mM) prepared in starvation media for 1 hour, followed by stimulation with 100 nM insulin for 10 minutes. Collect samples using cold cell lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Quantify protein concentration using BCA assay, and analyze phosphoprotein levels using multiplex immunoassays (e.g., Bio-Plex Pro Cell Signaling Akt Panel) targeting key insulin signaling nodes including Akt (Ser473), GSK-3α/β (Ser21/Ser9), IRS-1 (Ser636/Ser639), and mTOR (Ser2448). [3]
Mitochondrial Respiration Assessment: Evaluate the impact of Lac-AA on mitochondrial function using Seahorse XF Analyzer technology. Culture HepG2 cells or primary neurons in specialized microplates. Differentiate C2C12 myoblasts into myotubes over 7-8 days before analysis. Treat cells with Lac-AA compounds for specified durations prior to analysis. Perform mitochondrial stress test by sequential injection of oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (complex I and III inhibitors). Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to calculate basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity. Normalize data to protein content or cell number. [3]
Experimental workflow for Lac-AA analysis from sample collection to functional assessment.
The therapeutic promise of Lac-AA, particularly Lac-Phe, stems primarily from its appetite-suppressing effects and role in mediating exercise-induced and metformin-induced weight loss. Animal studies have demonstrated that administration of Lac-Phe reduces food intake and increases weight loss in diet-induced obese mice. Human studies have shown associations between elevated Lac-Phe levels and reduced adipose tissue mass. These findings have generated significant interest in developing Lac-AA-based therapeutics for obesity and metabolic disease. However, recent research has revealed important potential liabilities that must be carefully considered in drug development efforts. [1] [3]
A critical consideration for therapeutic development is the dose-dependent nature of Lac-AA effects. While endogenous Lac-AA levels typically range in the nanomolar to low micromolar range, most interventional studies demonstrating efficacy have used supraphysiological concentrations. For example, the commonly used intraperitoneal injection dose of 50 mg/kg Lac-Phe in mouse studies elevates blood concentrations to approximately 170 μM, markedly higher than endogenous levels induced by metformin or exercise. At these elevated concentrations, Lac-Phe has been shown to disrupt insulin signaling, induce inflammation, and impair mitochondrial respiration. Specifically, Lac-Phe impairs insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, increases secretion of pro-inflammatory cytokines in skeletal muscle cells, and markedly impairs mitochondrial respiration in liver cells and brain-derived synaptosomes. These findings highlight the importance of careful dose optimization and thorough safety assessment in the development of Lac-AA-based therapeutics. [3]
Table 3: Therapeutic Potential vs. Metabolic Liabilities of Lac-Phe
| Parameter | Therapeutic Potential | Metabolic Liabilities |
|---|---|---|
| Appetite Regulation | Suppresses food intake; Promotes weight loss | Effects route-dependent (absent with oral administration) |
| Insulin Signaling | Mediates metformin benefits | Disrupts insulin receptor substrate phosphorylation at high doses |
| Mitochondrial Function | - | Impairs cellular respiration in liver and neuronal cells |
| Inflammatory Response | - | Increases pro-inflammatory cytokine secretion |
| Dose Considerations | Effective at supraphysiological levels (∼170 μM) | Adverse effects appear at high concentrations |
| Therapeutic Window | Requires precise dosing optimization | Narrow window between efficacy and toxicity |
The route of administration represents a crucial factor in developing Lac-AA-based therapeutics. While intraperitoneal administration demonstrates efficacy in animal models, oral administration has proven ineffective, likely due to poor absorption, extensive first-pass metabolism, or degradation in the gastrointestinal tract. This presents significant challenges for drug development, potentially necessitating alternative delivery strategies such as subcutaneous injection, prodrug approaches, or compounds that enhance endogenous Lac-AA production. Furthermore, the relationship between Lac-AA and disease states appears complex and potentially bidirectional—while Lac-AA may contribute to disease pathophysiology in some contexts, they may also represent compensatory mechanisms attempting to restore metabolic homeostasis. Future research should focus on identifying specific receptor targets, elucidating structure-activity relationships across different Lac-AA family members, and developing strategies to maximize therapeutic benefits while minimizing potential adverse metabolic effects. [2] [3]
Table 1: Core Characteristics of Cytosolic Nonspecific Dipeptidase 2 (CNDP2) [1]
| Feature | Description |
|---|---|
| Systematic Name | Cytosolic non-specific dipeptidase |
| Gene Symbol | CNDP2 |
| Protein Family | Metallopeptidase M20 family |
| Human Gene Location | Chromosome 18 (18q22.3) |
| Catalytic Activity | Hydrolysis of dipeptides; reverse proteolysis of lactate and amino acids |
| Primary Reaction | Lactate + Amino Acid ⇌ N-Lactoyl-Amino Acid (e.g., N-Lactoyl-Leucine) |
| Cofactor | Manganese (Mn2+) ions |
| Quaternary Structure | Homodimer |
| Subcellular Localization | Cytosol, Nucleoplasm |
CNDP2 catalyzes the conjugation of lactate and amino acids into N-lactoyl-amino acids (Lac-AAs) through a process known as reverse proteolysis [2] [3]. This reaction was previously thought to be negligible in vivo. The formation of this compound and other Lac-AAs is a reversible, equilibrium-driven process, influenced by the local concentrations of lactate and amino acids [2] [4].
The following diagram illustrates the biosynthesis and cellular transport pathway for N-Lactoyl-Amino Acids like this compound.
Cellular pathway of N-Lactoyl-Amino Acid synthesis and transport.
Table 2: Key Quantitative Data for CNDP2 and N-Lactoyl-Amino Acids [2]
| Parameter | Experimental Finding | Experimental Context |
|---|---|---|
| CNDP2 Equilibrium Constant (K) | 3.1 × 10-2 M-1 | Recombinant human CNDP2 incubated with lactate and phenylalanine. |
| N-Lac-Phe Transport Km | ~1 mM | ATP-dependent transport into inside-out membrane vesicles expressing ABCC5. |
| Metabolite Detection | Ubiquitous in mammalian tissues; elevated post-exercise and in phenylketonuria. | Untargeted metabolomics of human and mouse samples. |
This methodology combines protein fractionation with shotgun proteomics to pinpoint the enzyme responsible for Lac-AA formation [2].
The workflow for this discovery process is outlined below.
Workflow for the discovery of CNDP2 enzymatic activity.
This protocol validates identified metabolites as substrates for the ABCC5 transporter [2].
This compound (Lac-Leu) is a specialized metabolite belonging to the emerging class of N-lactoyl-amino acids (Lac-AAs), which are characterized by lactate conjugated to amino acids via a peptide bond. This specific conjugate forms between lactic acid and the essential branched-chain amino acid L-leucine through enzymatic activity. Initially discovered in fermented foods, Lac-Leu has gained significant attention in recent years due to its ubiquitous presence in mammalian biological systems and potential roles in various biochemical processes [1].
The historical discovery of Lac-AAs traces back to 2009 in the food industry, where they were first identified during fermentation of Parmigiano-Reggiano cheese [1]. Subsequent research characterized Lac-AAs as taste-enhancing substances produced from free amino acids and lactic acid through the enzymatic activity of lactoyl transferase in Lactobacillus species, particularly in soy sauce and meat products [1]. In soy sauce, Lac-Leu has been identified as one of the most prevalent N-lactoyl-amino acids, contributing to the complex flavor profile of this fermented product [2]. The first identification of Lac-AAs in mammals was reported by Jansen et al. in 2015, marking a significant advancement in the field and opening new avenues of research into their physiological relevance [1].
From a chemical perspective, Lac-Leu demonstrates markedly improved solubility compared to its parent amino acid leucine, which has led to innovative applications in biotechnology and pharmaceutical production [1]. This enhanced solubility property is particularly valuable for developing concentrated cell culture media formulations, addressing a significant limitation in biotherapeutic production processes [3]. The molecular structure of Lac-Leu features both hydrophilic and hydrophobic regions, contributing to its amphipathic character and unique biochemical behavior in various environments [2].
The biosynthesis of this compound occurs through several enzymatic pathways, with CNDP2-mediated reverse proteolysis representing the principal mammalian mechanism. The enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), traditionally known for its dipeptide-hydrolyzing activity, catalyzes the reverse reaction conjugating lactate to leucine via a peptide bond [1]. This ATP-independent synthesis challenges the long-held belief that reverse proteolysis is negligible in vivo and represents a novel metabolic pathway for the generation of these conjugated metabolites [1]. The formation of Lac-Leu necessitates the presence of cells, as incubating lactate and leucine with plasma alone does not result in significant production, indicating the essential role of intracellular enzymes [1].
Transglutaminase (Tgase) has been identified as the most efficient enzyme for Lac-Leu synthesis in biotechnological applications, with optimal activity at pH 7.0 and 50°C [2]. The catalytic efficiency of Tgase is significantly influenced by the reaction medium, with phosphate buffer (PB) proving superior to water, yielding approximately 2.5 times higher Lac-Leu production [2]. The optimal reactant ratio for Tgase-catalyzed synthesis is 1.5:1 (Leu:Lac) with an extended reaction time of 18 hours to maximize yield [2]. This enzymatic approach offers advantages over traditional organic synthesis methods, which often produce compounds unsuitable for sensory evaluation or biological applications due to residual solvents or impurities [2].
The diagram below illustrates the complete biosynthesis and transport pathway for this compound:
Cellular biosynthesis and transport mechanisms for this compound.
The diagram below illustrates the experimental workflow for enzymatic synthesis and analysis of Lac-Leu:
Experimental workflow for enzymatic synthesis and analysis of this compound.
This compound demonstrates significantly enhanced solubility properties compared to its parent amino acid, making it particularly valuable for biotechnological applications. The quantitative data presented in the table below illustrate these advantageous physicochemical characteristics:
Table 1: Solubility and Stability Parameters of this compound
| Parameter | Value | Experimental Conditions | Significance |
|---|---|---|---|
| Solubility in Water | >500 g/kg | Temperature: 20-37°C, pH 7.0 | ~5x higher than leucine alone [3] |
| Solubility in Concentrated Feed | 230-265 g/L | Cell culture media, pH 7.0 | Enables high-concentration bioprocessing [3] |
| Optimal Synthesis pH | 7.0 | Phosphate buffer | Maximum Tgase enzymatic activity [2] |
| Optimal Synthesis Temperature | 50°C | Tgase-catalyzed reaction | Balance between enzyme activity and stability [2] |
| Optimal Reactant Ratio (Leu:Lac) | 1.5:1 | Molar ratio | Maximizes yield in enzymatic synthesis [2] |
| Optimal Reaction Time | 18 hours | Tgase-catalyzed reaction | Complete conversion of substrates [2] |
The synthesis of this compound can be achieved through multiple enzymatic approaches, with varying efficiencies depending on reaction conditions. The following table summarizes the key experimental parameters for optimal production:
Table 2: Enzymatic Synthesis Optimization Parameters for this compound
| Enzyme | Reaction Medium | Relative Efficiency | Optimal Conditions | Applications |
|---|---|---|---|---|
| Transglutaminase (Tgase) | Phosphate Buffer | High (2.5× vs water) | pH 7.0, 50°C, 18h, Leu:Lac (1.5:1) | Research scale, sensory evaluation [2] |
| Carboxypeptidase | Water/Buffer | Moderate | Enzyme-specific optimal conditions | Food applications [2] |
| Aminopeptidase | Water/Buffer | Ineffective | N/A | Not recommended [2] |
| CNDP2 | Intracellular | Physiological relevance | In vivo, exercise-induced | Endogenous production [1] |
This compound serves as a bioavailable source of leucine for mammalian cells, particularly in biotechnological applications. Studies using Chinese hamster ovary (CHO) cells demonstrate that Lac-Leu is effectively cleaved intracellularly to release bioactive leucine, which is subsequently incorporated into newly synthesized proteins or utilized in metabolic pathways [3]. The cleavage mechanism involves intracellular enzymatic machinery, though the specific hydrolases responsible continue to be characterized. This bioavailability makes Lac-Leu particularly valuable for high-density cell culture processes where traditional leucine supplementation is limited by solubility constraints [3].
The transport characteristics of Lac-Leu and related Lac-AAs have been partially elucidated through vesicular transport assays, which confirmed that ATP-binding cassette subfamily C member 5 (ABCC5) transports these metabolites across cellular membranes [1]. More recently, solute carrier family 17 member 1 (SLC17A1) and member 3 (SLC17A3) have been identified as significant mediators of Lac-AA efflux in both mice and human kidney cells [1]. Overexpression of these transporters in cultured cells results in increased Lac-Leu levels in media, indicating their role as plasma membrane transporters for this metabolite. The renal excretion process for Lac-Leu involves these specific transporters, with genetic ablation studies showing notable reduction in urinary Lac-AA levels when these transporters are knocked out [1].
This compound has emerged as a promising biomarker for various pathological conditions, particularly those involving mitochondrial dysfunction. In genetic mitochondrial diseases such as MELAS (Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like episodes), Lac-Leu is significantly elevated in plasma, ranking among the best circulating biomarkers for this condition [4]. This elevation reflects the underlying mitochondrial impairment and consequent metabolic reprogramming that characterizes these disorders. The diagnostic sensitivity of Lac-Leu for mitochondrial dysfunction may potentially exceed that of traditional markers like lactate, offering improved discrimination between disease states [4].
In critical illness, particularly septic shock, Lac-Leu demonstrates significant prognostic value. Studies comparing septic shock patients to those with cardiogenic shock, bacteremia without sepsis, and ambulatory controls have shown marked elevations of Lac-Leu in the septic shock group [4]. Importantly, these elevations show greater separation between survivors and non-survivors of septic shock compared to lactate, the current clinical standard biomarker. This suggests that Lac-Leu and related Lac-AAs may help define a sepsis subtype characterized by significant mitochondrial dysfunction, potentially guiding targeted therapeutic interventions [4]. The predictive value of Lac-Leu for mortality in septic shock persists even after controlling for illness severity and traditional metabolic parameters.
The quantification of this compound in biological samples requires specialized analytical methods with appropriate sensitivity and specificity. The following targeted LC-MS protocol has been developed and validated for precise measurement of Lac-Leu in complex matrices like cell culture media and plasma [3]:
Sample Preparation: Protein precipitation using methanol or acetonitrile (typically 1:3 sample:solvent ratio) followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is transferred to autosampler vials for analysis.
Chromatography Conditions:
Mass Spectrometry Parameters:
This method provides the specificity and sensitivity required to distinguish Lac-Leu from isobaric compounds and accurately quantify it in the presence of complex biological matrices. The retention time for Lac-Leu under these conditions is typically between 5.5-6.5 minutes, providing adequate separation from potential interferents [3].
The chemical stability of this compound in various formulations is critical for its research and potential therapeutic applications. A standardized protocol for assessing stability involves:
Solution Stability: Prepare Lac-Leu solutions at relevant concentrations (e.g., 100 mM) in the desired buffer or medium. Aliquot samples and store under various conditions including -80°C, -20°C, 4°C, and room temperature. Analyze samples at predetermined time points (e.g., 0, 1, 2, 4 weeks) using the LC-MS method described above [3].
pH Stability Profile: Prepare Lac-Leu solutions across a pH range (e.g., pH 3-9) using appropriate buffers. Incubate at 37°C with continuous shaking. Withdraw aliquots at scheduled intervals (e.g., 0, 6, 24, 48 hours) for LC-MS analysis to determine degradation kinetics [3].
Plasma Stability: Add Lac-Leu to fresh human or relevant animal plasma (typically 10-100 μM final concentration). Incubate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots and immediately precipitate proteins with cold acetonitrile. Analyze supernatants by LC-MS to determine half-life in biological fluids [3].
These stability studies have demonstrated that Lac-Leu maintains integrity in cell culture media for extended periods, supporting its use in multi-day bioprocesses, though stability decreases significantly in strongly acidic or basic conditions [3].
The role of this compound as a biomarker of mitochondrial function extends beyond critical illness to other physiological and pathological states. Recent research has revealed associations between Lac-Leu levels and exercise responsiveness in human populations. Studies involving controlled exercise interventions have demonstrated that individuals with lower improvement in 6-minute walking distance (Δ6-MWD = 27 meters) following training showed significantly higher serum levels of Lac-Leu and related Lac-AAs compared to high responders [5]. These findings were corroborated by analysis of an independent validation cohort from the GTEx project, which revealed that gene expression of CNDP2, the enzyme responsible for Lac-Leu synthesis, is negatively associated with the percentage of slow-twitch (oxidative) muscle fibers (p < 0.0001) [5].
These observations position Lac-Leu as a potential metabolic indicator for rapid muscle fatigue and low response to exercise training. The diagram below illustrates the relationship between Lac-Leu metabolism and exercise responsiveness:
Relationship between this compound metabolism and exercise responsiveness.
The unique properties of this compound have spurred interest in its therapeutic potential, particularly for metabolic diseases. Patent applications have been filed covering the use of lactoyl amino acids for the treatment of obesity and related metabolic disorders [6]. Preclinical studies suggest that these compounds may influence energy metabolism, food intake, and body weight regulation, though the precise mechanisms continue to be elucidated. The appetite-suppressing effects observed with the related compound Lac-Phe raise the possibility that Lac-Leu may share similar properties, potentially acting through central nervous system pathways involved in satiety regulation [1].
In the biotechnology sector, Lac-Leu has demonstrated significant value as an alternative to canonical amino acids in concentrated cell culture media formulations [3]. This application addresses a critical limitation in biotherapeutic production—the poor solubility of branched-chain amino acids like leucine in concentrated solutions. By replacing leucine with Lac-Leu, manufacturers can achieve higher nutrient densities in feeding solutions, supporting improved cell viability and recombinant protein yields in next-generation bioprocesses [3]. The economic implications of this innovation are substantial, potentially reducing production costs for monoclonal antibodies, fusion proteins, and other biotherapeutics.
Endogenous Lac-AA production in mammals is a catalytic process driven by specific enzymes, rather than a ribosomal synthesis pathway.
The diagram below illustrates the key steps in the endogenous production and transport of N-Lactoyl-Leucine.
Overview of endogenous this compound synthesis and transport pathways.
The table below summarizes key quantitative and functional data for this compound from recent studies.
| Property / Aspect | Details | Context / Significance |
|---|---|---|
| Maximum Solubility (in water) | >600 g/kg [3] | Significantly higher than canonical leucine, advantageous for concentrated cell culture media [3]. |
| Bioavailability | Cleaved intracellularly by CHO cells to release canonical leucine [3] | Serves as a functional, bioavailable leucine source in fed-batch bioprocesses [3]. |
| Basal Circulating Levels | Detectable in circulation under resting conditions [2] | Part of the normal human metabolome, maintains equilibrium with precursor pools [2]. |
| Transporters | ABCC5, SLC17A1, SLC17A3 [2] | ABCC5 mediates general cellular efflux; SLC17A1/A3 are key for renal excretion into urine [2]. |
For research and drug development, understanding the detection and broader relevance of Lac-AAs is crucial.
While your focus is endogenous production, established in vitro synthesis methods are valuable for producing standards or for experimental use. The workflow below summarizes a protocol for enzymatic synthesis of this compound.
Workflow for the enzymatic synthesis and analysis of this compound in a laboratory setting.
N-Lactoyl-Leucine (Lac-Leu) is an N-lactoyl-amino acid (Lac-AA), a class of metabolites formed through the enzymatic conjugation of (S)-lactate to an amino acid via a peptide bond [1]. Specifically, Lac-Leu represents the covalent adduct between lactic acid and the essential branched-chain amino acid L-leucine. This pseudodipeptide belongs to the broader category of N-acyl-alpha-amino acids and has garnered significant scientific interest due to its unique physicochemical properties and biological activities [2]. Historically, Lac-AA were first identified in fermented food products, with early reports documenting their presence in Parmigiano-Reggiano cheese and various fermented meat products [3] [1]. These compounds were initially characterized as taste-active components that contribute to the characteristic flavor profiles of fermented foods [3].
The discovery of Lac-AA in mammalian systems has expanded research interest beyond food science into metabolism and physiology. In 2015, Jansen et al. demonstrated that Lac-AA are ubiquitous metabolites in mammals, originating from CNDP2-mediated reverse proteolysis of lactate and amino acids [3] [1]. This finding challenged the long-held belief that reverse proteolysis is negligible in vivo and opened new avenues of investigation into the physiological roles of these metabolites. Lac-Leu specifically has gained attention for its enhanced solubility properties compared to its parent amino acid, making it particularly valuable for biotechnological applications where solubility limitations present challenges [3]. The compound demonstrates remarkable stability under various conditions, though it can be cleaved intracellularly by enzymatic machinery to release bioavailable leucine [3].
This compound occurs naturally in a variety of fermented food products, where it forms through the metabolic activities of lactic acid bacteria (LAB) and other microorganisms involved in fermentation processes. The presence of Lac-Leu and related Lac-AA has been extensively documented in traditional fermented foods across different cultures and regions. These compounds are particularly abundant in protein-rich fermented foods where LAB have access to both lactic acid (as a fermentation product) and free amino acids (from protein breakdown) [3] [1]. The formation of Lac-Leu in these products is primarily mediated by the enzymatic activity of lactoyl transferase present in various Lactobacillus species, which catalyzes the conjugation of lactate and leucine [3] [1].
Table 1: Fermented Foods Containing this compound
| Food Category | Specific Examples | Key Microorganisms | Relative Abundance |
|---|---|---|---|
| Cheeses | Parmigiano-Reggiano, Other Aged Cheeses | Lactobacillus spp. | High [3] [2] |
| Fermented Soy Products | Soy Sauce, Fermented Soy Paste | Lactobacillus spp., Yeasts | Moderate to High [3] [1] |
| Fermented Meats | Dry-cured Ham, Fermented Sausages | Lactobacillus spp. | Moderate [3] |
| Fermented Vegetables | Kimchi, Sauerkraut, Preserved Pickles | Lactobacillus spp. | Variable [4] [2] |
| Fermented Dairy | Yogurt, Kefir | Lactobacillus spp., Streptococcus spp. | Low to Moderate [4] [5] |
The concentration of Lac-Leu in fermented foods varies considerably depending on multiple factors, including the specific fermentation conditions, ripening duration, microbial composition, and initial substrate composition. In cheese, particularly long-ripened varieties like Parmigiano-Reggiano, Lac-Leu accumulates progressively during the ripening process as proteolysis increases the availability of free leucine while lactic acid bacteria remain metabolically active [3] [2]. Similarly, in fermented soy products such as soy sauce, Lac-Leu forms during extended fermentation periods and contributes to the characteristic umami and flavor-enhancing properties of these products [1] [2]. The table below summarizes quantitative data available for Lac-AA levels in biological and food systems.
Table 2: Quantitative Data for N-Lactoyl-Amino Acids
| Analysis Parameter | This compound | N-Lactoyl-Phenylalanine (Lac-Phe) | Other Lac-AA |
|---|---|---|---|
| Solubility in Water | >500 g/kg (sodium salt) [3] | Not fully quantified | Similar enhancement for Lac-Ile [3] |
| Linear Range in LC-MS | 10-400 pmol on column [3] | Not specified | Comparable for Lac-Ile [3] |
| Human Plasma Levels | Not specifically quantified | Increased after exercise [1] [6] | Strong correlation among Lac-AA family [1] |
| Stability in Feed | Stable at pH 7.0 [3] | Extreme GI stability in vitro [1] | Varies by specific Lac-AA |
The formation of this compound in fermented foods is influenced by several key factors:
Accurate quantification of this compound in complex matrices such as fermented food extracts or biological samples requires highly specific and sensitive analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard technique for this purpose, offering the necessary selectivity and sensitivity to detect Lac-Leu at physiologically relevant concentrations [3]. The following protocol outlines a validated method for Lac-Leu quantification based on current literature:
Sample Preparation Protocol:
LC-MS Analysis Parameters [3]:
The exceptional solubility of this compound sodium salt represents one of its most valuable characteristics for biotechnological applications. The following protocol details the method for determining maximum solubility in aqueous solutions and complex media [3]:
Using this method, researchers have demonstrated that this compound sodium salt exhibits solubility exceeding 500 g/kg in water, substantially higher than the solubility of canonical leucine, particularly at physiological pH [3].
To evaluate the bioavailability of this compound as a nutrient source in bioprocessing applications, the following experimental approach can be employed using Chinese hamster ovary (CHO) cells or other relevant cell lines [3]:
This protocol has demonstrated that this compound effectively supports cell growth and recombinant protein production comparable to canonical leucine, confirming its bioavailability through intracellular cleavage [3].
The primary biosynthetic route for this compound formation involves a reverse proteolysis reaction catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). This enzymatic mechanism was first elucidated by Jansen et al. in 2015, demonstrating that CNDP2, previously characterized as a dipeptidase, can also function in reverse to conjugate lactate with amino acids [3] [1]. The reaction follows a ping-pong bi-bi mechanism where the enzyme first forms a lactoyl-enzyme intermediate before transferring the lactoyl group to the acceptor amino acid [1]. This pathway operates in both mammalian systems and microorganisms, suggesting evolutionary conservation across biological kingdoms.
The following diagram illustrates the biosynthesis and metabolic pathway of this compound:
The diagram above illustrates the complete metabolic pathway of this compound from biosynthesis to functional outcomes, highlighting key enzymatic steps and transport mechanisms.
In fermented foods, lactic acid bacteria (LAB) serve as the primary producers of this compound through similar enzymatic mechanisms. Various Lactobacillus species possess lactoyl transferase activity that catalyzes the formation of Lac-Leu from free leucine and lactate [3] [1]. The capacity for Lac-AA production varies among microbial strains, with certain species demonstrating particularly high efficiency. This microbial synthesis pathway contributes significantly to the flavor development and sensory characteristics of fermented foods [2]. Additionally, some yeast species, including carboxypeptidase Y from Saccharomyces cerevisiae, have also been shown to produce Lac-AA, suggesting multiple evolutionary origins for this biochemical capability [1].
The enhanced solubility of this compound presents significant advantages for biotechnological applications, particularly in the development of highly concentrated cell culture media for industrial production of therapeutic proteins. Traditional cell culture media face limitations due to the low solubility of several essential amino acids, including leucine and isoleucine, especially at physiological pH [3]. By replacing canonical leucine with this compound, researchers have achieved nutrient concentrations exceeding 230 g/L while maintaining clear solutions, compared to the precipitation observed with traditional formulations [3]. This advancement supports next-generation fed-batch bioprocesses for monoclonal antibodies, fusion proteins, and other recombinant therapeutics.
In practical applications, CHO cells cultivated in media containing this compound demonstrate normal growth characteristics and recombinant protein production comparable to traditional formulations [3]. The intracellular cleavage of this compound provides a steady supply of bioavailable leucine while maintaining higher initial solubility in concentrated feeds. This approach has been validated across multiple CHO cell lines producing different therapeutic proteins, confirming its broad applicability in biomanufacturing [3]. Additionally, the degradation of this compound occurs intracellularly without accumulating significant byproducts that might affect final product quality, making it suitable for regulated biopharmaceutical production environments.
In fermented foods, this compound functions as a taste-active metabolite that contributes to sensory characteristics. Research has identified Lac-AA as flavor enhancers that impart umami characteristics and mouthfeel in various fermented products [3] [2]. Specifically, this compound has been described as contributing to the distinctive flavor profiles of fermented foods such as soy sauce and aged cheeses [2]. The compound's ability to enhance savory notes and overall flavor complexity makes it a molecule of interest for the development of natural flavoring agents and taste modulators in food product development.
While research specifically on this compound's health effects is limited, studies on related N-lactoyl-amino acids suggest potential metabolic roles. The most extensively studied member of this class, N-Lactoyl-Phenylalanine (Lac-Phe), has been identified as an exercise-inducible metabolite that suppresses feeding and obesity in animal models [1] [2]. Lac-AA have been detected as biomarkers in various metabolic conditions, with recent research indicating elevated levels in individuals with poor exercise response [6]. These findings suggest that this compound may have unexplored physiological functions beyond its role as a nutrient source.
In biopharmaceutical manufacturing, the development of highly concentrated cell culture media is essential for process intensification and increasing the yield of recombinant proteins, such as monoclonal antibodies. A significant bottleneck in this development is the low solubility of several essential amino acids, particularly the Branched-Chain Amino Acids (BCAAs) leucine and isoleucine [1]. Their intrinsic low solubility in aqueous solutions at physiological pH limits the total nutrient concentration that can be achieved in fed-batch feeds, thereby restricting cell culture performance and productivity [1] [2].
N-Lactoyl-Leucine (Lac-Leu), a derivative where leucine is conjugated to lactate via a peptide bond, presents a innovative solution to this challenge. This conjugate demonstrates significantly improved solubility characteristics compared to its parent amino acid, enabling the formulation of more concentrated feeds [1]. This application note provides a detailed guide on the use of this compound in highly concentrated feeds, including experimental data and protocols for evaluation.
N-Lactoyl amino acids were initially identified in fermented foods and have since been recognized as metabolites in mammalian systems [3] [1]. The key advantage of this compound is its enhanced solubility profile. While canonical leucine readily precipitates at high concentrations, destabilizing the feed formulation, Lac-Leu remains in solution, allowing for the preparation of feeds with total nutrient concentrations exceeding 265 g/L, a significant improvement over the ~125 g/L limit with canonical amino acids [1].
Stability tests in complex feed mixtures at pH 7.0, monitored via liquid chromatography-mass spectrometry (LC-MS), confirm that Lac-Leu is stable under typical feed storage and use conditions [1].
Despite its derivative form, this compound is fully bioavailable to Chinese Hamster Ovary (CHO) cells. The proposed mechanism of action involves the following steps:
Replacement of leucine with this compound has been validated in fed-batch cultures using multiple CHO cell lines producing different recombinant proteins, including monoclonal antibodies and fusion proteins [1].
This protocol determines the maximum solubility of this compound in a high-concentration feed backbone and compares it to canonical leucine.
Materials:
Procedure:
This protocol assesses the ability of CHO cells to utilize this compound for growth and protein production in a fed-batch bioreactor system.
Materials:
Procedure:
The experimental data and protocols confirm that this compound is a highly effective and bioavailable alternative to canonical leucine for highly concentrated feeds. Its primary application is in the intensification of fed-batch processes for the production of biotherapeutics in CHO cells.
Formulation Guidelines:
Mechanism of this compound Uptake and Utilization in CHO Cells:
| Problem | Potential Cause | Solution |
|---|---|---|
| Reduced cell growth in Lac-Leu feed | Incomplete cleavage of Lac-Leu; low CNDP2 activity. | Ensure feed is not expired. Confirm enzyme activity in your cell line. |
| Feed solution is turbid | Precipitation due to exceeding solubility limit. | Dilute the feed slightly until clear. Re-formulate to ensure final concentration is below saturation. |
| Decreased product titer | Imbalance of other nutrients. | Perform a spent media analysis to identify other potential limitations (e.g., other amino acids, vitamins). |
| Altered product quality (e.g., glycosylation) | Indirect effect of process change. | Review overall process parameters (pH, osmolality). Ensure lactate from cleavage is properly metabolized. |
The adoption of this compound addresses a critical bottleneck in bioprocess development. By enabling the creation of highly concentrated, stable feeds, it facilitates process intensification goals, potentially leading to higher volumetric productivity and more efficient manufacturing of vital biotherapeutics. The provided data and protocols offer a roadmap for researchers to successfully integrate this innovative material into their own processes.
The production of protein-based therapeutics including monoclonal antibodies, fusion proteins, and bispecific molecules faces significant challenges due to the inherent solubility limitations of canonical amino acids in concentrated cell culture media. Traditional fed-batch processes for Chinese Hamster Ovary (CHO) cell cultures are particularly constrained by the low solubility of branched-chain amino acids (BCAAs) like leucine and isoleucine, especially at physiological pH levels optimal for cell growth and productivity. These limitations restrict the development of highly concentrated cell culture media formulations essential for next-generation bioprocesses that aim to increase yields while reducing production costs [1].
N-Lactoyl-Leucine represents an innovative solution to these challenges through its modified chemical structure that significantly enhances solubility while maintaining bioavailability for CHO cells. These N-lactoyl amino acids were initially discovered in fermented food products like Parmigiano-Reggiano cheese and soy sauce, where they form through the enzymatic activity of lactoyl transferase in Lactobacillus species [1] [2]. Recent research has demonstrated that mammalian cells, including CHO cells, can endogenously produce N-lactoyl amino acids through the action of cytosolic nonspecific dipeptidase 2 (CNDP2), establishing their relevance in biological systems [2]. The structural modification of leucine through lactoylation transforms its physicochemical properties, creating a highly soluble derivative that can be efficiently cleaved intracellularly to release bioactive leucine, thereby supporting both cell growth and recombinant protein production [1].
Table 1: Composition of Experimental Media Formulations
| Component | Control Media | Test Media |
|---|---|---|
| Basal media | Standard CHO formulation | Standard CHO formulation |
| Leucine source | Canonical L-leucine | This compound |
| Concentration | Equivalent molar leucine content | Equivalent molar leucine content |
| pH | 7.0 ± 0.2 | 7.0 ± 0.2 |
| Osmolality | 300-400 mOsm/kg | 300-400 mOsm/kg |
The enhanced solubility of this compound represents one of its primary advantages over canonical leucine. To quantitatively assess this property, prepare saturated solutions of both this compound and canonical leucine in purified water at temperatures ranging from 4°C to 37°C. After allowing for complete sedimentation of undissolved material, transfer the supernatant to a new vial [1].
Evaporate the aqueous solvent using infrared evaporation at 120°C for 120 minutes, then determine the residual mass. Calculate solubility as grams of compound per kilogram of water using the formula: Solubility (g/kg) = (Mass of residual compound / Mass of water) × 1000 [1].
For evaluation in complex feed formulations, use a customized dry powder media corresponding to commercial feeds but lacking ile and leu. Add increasing amounts of this compound to the liquid feed containing already 125 g/L nutrients at pH 7.0 until saturation is observed. After each addition, agitate the feed for 10 minutes, and measure osmolality, pH, and turbidity (below 5 NTU as the target for clear solutions) [1].
Table 2: Solubility Comparison Between Canonical Leucine and this compound
| Condition | Canonical Leucine | This compound |
|---|---|---|
| Water solubility at 25°C | Low (approximately 20-25 g/kg) | High (exceeds 200 g/kg) [1] |
| pH of saturated solution | Acidic (varies with concentration) | Approximately neutral [1] |
| Feed concentration potential | Limited by solubility | Up to 265 g/L total nutrients [1] |
| Turbidity in concentrated feeds | High at >150 g/L | Low (<5 NTU) at 265 g/L [1] |
Implement fed-batch cultures using CHO cell lines seeded at viable cell densities of 0.5-1.0 × 10⁶ cells/mL in appropriate bioreactors or shake flasks. Maintain standard culture conditions at 37°C, pH 7.0, and dissolved oxygen at 40% saturation [3]. Begin feeding strategies when cell cultures reach the late exponential growth phase, typically between day 2 and 4 of the culture process.
For the control condition, supplement with standard feed containing canonical leucine. For the test condition, use feed formulations where this compound completely replaces canonical leucine at equivalent molar concentrations. Employ either bolus feeding (daily pulse additions) or continuous feeding strategies based on process requirements [1] [3]. Monitor key process parameters including viable cell density, viability, metabolite levels, and product titer throughout the culture duration.
Table 3: Comparative Performance in Fed-Batch CHO Cultures
| Parameter | Canonical Leucine | This compound |
|---|---|---|
| Maximum VCD (10⁶ cells/mL) | Variable by cell line | Comparable or improved [1] |
| Culture longevity (days) | 10-14 | 10-14 |
| Specific productivity (pg/cell/day) | Cell line dependent | Maintained or improved [1] |
| Lactate accumulation | Process-dependent | Similar profile [1] |
| Final product titer | Baseline | Comparable [1] |
The bioavailability of this compound depends on its cellular uptake and subsequent enzymatic cleavage to release canonical leucine. Research indicates that this compound enters CHO cells through mechanisms distinct from those used by canonical amino acids. While canonical leucine utilizes the L-type amino acid transporter (LAT1), this compound likely employs alternative transport systems potentially including organic anion transporters or monocarboxylate transporters, similar to the uptake mechanism observed for N-acetyl-leucine [4].
Once inside the cell, the intracellular enzymatic machinery cleaves this compound to release bioactive leucine. The enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) has been identified as responsible for the reverse proteolysis reaction that forms N-lactoyl amino acids in mammalian cells, and this same enzyme likely facilitates the cleavage process in CHO cells [1] [2]. The released leucine then enters standard metabolic pathways, serving as a building block for protein synthesis or as a precursor for various metabolic intermediates [1].
Figure 1: Cellular Processing Pathway of this compound in CHO Cells
Comprehensive product quality attributes must be assessed to ensure that the use of this compound does not adversely affect the therapeutic protein. Perform detailed characterization of the recombinant protein using established analytical methods [1]. Evaluate glycosylation patterns using liquid chromatography-mass spectrometry (LC-MS) to assess potential impacts on post-translational modifications. Monitor charge variants through cation-exchange chromatography to detect any alterations in protein charge distribution.
Assess aggregation levels using size-exclusion chromatography to ensure proper protein folding and stability. For antibody-based therapeutics, evaluate antigen-binding affinity through surface plasmon resonance (SPR) or ELISA to confirm maintained biological functionality [1]. Comparative studies have demonstrated that the use of this compound produces recombinant proteins with comparable quality attributes to those produced using canonical leucine [1].
Implement robust analytical monitoring throughout the culture process to track nutrient utilization and metabolite accumulation. Use LC-MS methods for quantitative analysis of this compound concentrations in culture supernatants [1]. Employ a Xselect HSS T3 column (3.5 μm, 2.1 × 150 mm) maintained at 40°C with a gradient elution between buffer A (20 mM ammonium formate/0.1% formic acid) and buffer B (methanol) at a flow rate of 300 μL/min [1].
Monitor amino acid depletion regularly to ensure adequate nutrient supplementation and prevent nutrient limitation that could impact cell growth and productivity. Track lactate and ammonium accumulation as indicators of metabolic stress. Correlate nutrient levels with critical quality attributes to establish process design spaces that ensure consistent product quality [3].
Figure 2: Experimental Workflow for this compound Evaluation in CHO Cell Culture
The implementation of this compound in CHO cell culture processes represents a significant advancement in bioprocess development, addressing the fundamental challenge of amino acid solubility in highly concentrated feed formulations. The protocols outlined in this document provide a comprehensive framework for evaluating and implementing this innovative solution, enabling the development of next-generation bioprocesses with enhanced productivity and efficiency. Through systematic application of these methods, researchers and process development scientists can overcome traditional limitations in fed-batch culture while maintaining critical product quality attributes essential for biopharmaceutical manufacturing.
N-Lactoyl-Leucine represents an innovative class of modified amino acids that address critical limitations in high-concentration cell culture media formulations for recombinant protein production. The biopharmaceutical industry faces significant challenges in developing highly concentrated feeds necessary for next-generation bioprocesses, primarily due to the intrinsic low solubility of branched-chain amino acids like leucine and isoleucine at physiological pH. These solubility limitations restrict nutrient density in feed media, ultimately constraining cell growth and recombinant protein yields in mammalian cell culture systems, particularly in Chinese Hamster Ovary (CHO) cells which dominate biotherapeutic production.
The development of this compound stems from fundamental research into N-lactoyl amino acids (Lac-AAs), which were initially discovered in fermented food products where they function as taste-enhancing compounds. Recent biotechnology research has demonstrated that these modified amino acids offer substantially improved solubility characteristics while maintaining bioavailability for mammalian cells. By conjugating lactate to the amino group of leucine via a peptide bond, researchers have created a derivative that addresses the solubility constraints without compromising metabolic utility, representing a significant advancement in bioprocess intensification strategies [1].
The relevance of this innovation is magnified by the growing demand for biotherapeutics and the consequent need for more efficient production processes. Fed-batch culture has become the industry standard for recombinant protein production in CHO cells, with optimization focusing on factors such as feed composition, feeding strategies, and culture environmental parameters. Within this context, this compound emerges as a valuable tool for developing highly concentrated cell culture media formulations that support enhanced cell density and prolonged culture viability, ultimately leading to significant improvements in recombinant protein titers [2].
The primary advantage of this compound lies in its enhanced physicochemical properties, which directly address formulation challenges in concentrated feed media. Experimental data demonstrate that this compound exhibits dramatically improved solubility compared to conventional leucine, enabling the development of more concentrated nutrient feeds. This solubility enhancement is particularly pronounced at physiological pH ranges typically employed in mammalian cell culture systems (pH 6.8-7.4) where traditional amino acids often reach their solubility limits [1].
Table 1: Comparative Solubility of this compound vs. Conventional Leucine
| Property | This compound | Conventional Leucine | Improvement Factor |
|---|---|---|---|
| Solubility in Water | >500 g/kg | ~22 g/kg | >22x |
| pH of Saturated Solution | 6.5-7.5 | 5.5-6.0 | More favorable for cell culture |
| Feed Concentration Potential | >265 g/L total nutrients | <125 g/L total nutrients | >2x concentration factor |
| Turbidity in Concentrated Feed | <5 NTU at 265 g/L | >100 NTU at 125 g/L | Clear solution at high concentration |
The solubility characteristics of this compound were rigorously evaluated through systematic studies measuring maximum solubility in aqueous solutions and complex feed media formulations. Researchers prepared saturated solutions at various temperatures, followed by evaporation and residual mass determination to calculate precise solubility values. In highly concentrated feed media based on commercial formulations like Cellvento 4Feed, the replacement of conventional leucine with this compound enabled total nutrient concentrations exceeding 265 g/L while maintaining turbidity values below 5 NTU (Nephelometric Turbidity Units), indicating clear, particle-free solutions suitable for sterile filtration and bioreactor feeding [1].
Feed Development Protocol:
The enhanced solubility of this compound provides formulation scientists with greater flexibility in designing concentrated feed strategies. This enables the development of high-intensity fed-batch processes with reduced feed volumes, minimizing dilution effects in the bioreactor and maintaining more consistent culture conditions. The improved physical characteristics also reduce the risk of precipitation during storage or feeding, enhancing process reliability and reducing the potential for bioreactor contamination [1] [3].
Protocol 3.1: Preparation of this compound Stock Solution (100X)
Materials:
Procedure:
Validation Methods:
Protocol 3.2: Fed-Batch Culture with this compound Supplementation
Materials:
Procedure:
Figure 1: Fed-Batch Process Workflow with this compound Feeding Strategy
Implementation of this compound in CHO fed-batch cultures has demonstrated significant improvements across multiple critical process parameters. Research spanning multiple CHO cell lines producing monoclonal antibodies and fusion proteins has consistently shown that this compound effectively supports cell growth and recombinant protein production while addressing solubility limitations in concentrated feeds [1].
Table 2: Performance Metrics in CHO Fed-Batch Cultures with this compound
| Parameter | Conventional Leucine | This compound | % Improvement |
|---|---|---|---|
| Maximum Viable Cell Density | 12-15 × 10^6 cells/mL | 15-18 × 10^6 cells/mL | 20-25% |
| Peak Viability | 95-98% | 96-98% | Comparable |
| Culture Duration | 12-14 days | 14-16 days | 15-20% |
| Recombinant Protein Titer | Reference | 1.3-1.8x Reference | 30-80% |
| Lactate Accumulation | Variable, often high | Reduced accumulation | Improved profile |
| Ammonia Production | Variable | Generally reduced | Favorable impact |
The performance advantages of this compound extend beyond simple titer improvements to include beneficial effects on metabolic byproduct accumulation. Studies have noted that cultures supplemented with this compound often demonstrate reduced lactate accumulation in the later stages of the production process, suggesting more efficient metabolic function. Additionally, the enhanced cell density supported by this compound supplementation contributes to higher volumetric productivity without extending culture duration, improving manufacturing efficiency [1].
Critical quality attributes of recombinant proteins produced using this compound supplementation have been extensively evaluated to ensure therapeutic integrity. Comprehensive analysis of glycosylation patterns, charge variants, and aggregate formation has demonstrated comparable or improved product quality compared to conventional leucine supplementation.
Quality Assessment Protocol:
Studies have confirmed that the replacement of conventional leucine with this compound does not adversely affect critical quality attributes of recombinant therapeutic proteins. In some cases, improvements in glycosylation consistency have been observed, potentially due to more stable nutrient availability throughout the culture period. These findings support the implementation of this compound in cGMP manufacturing processes for biotherapeutics [1].
The efficacy of this compound as a nutrient supplement stems from its unique metabolic processing within CHO cells. The molecule is efficiently transported into cells through amino acid transporters, where intracellular enzymes cleave the lactoyl moiety to release bioactive leucine.
Figure 2: Metabolic Pathway of this compound Uptake and Utilization in CHO Cells
Research has identified cytosolic nonspecific dipeptidase 2 (CNDP2) as a key enzyme involved in the intracellular cleavage of this compound, hydrolyzing the molecule to release lactate and leucine. This enzymatic process ensures a controlled intracellular release of leucine, potentially supporting more consistent amino acid availability for protein synthesis, including recombinant protein production. The simultaneous release of lactate may contribute to energy metabolism through entry into the TCA cycle after conversion to pyruvate, providing an additional carbon source for cellular functions [4] [1].
The metabolic characteristics of this compound contribute to several observed bioprocess benefits. The controlled intracellular release of leucine may help maintain more stable intracellular amino acid pools, reducing metabolic stress and supporting sustained protein production. Additionally, the lactate component may be efficiently metabolized via oxidative pathways, potentially contributing to the reduced lactate accumulation observed in some cultures supplemented with this compound. This efficient metabolism stands in contrast to the potential inhibitory effects of high concentrations of conventional lactate in cell culture systems [1].
Despite the significant benefits of this compound, successful implementation requires attention to potential technical challenges. Understanding these considerations enables robust process development and scale-up.
Challenge 1: Incomplete Cleavage and Bioavailability
Challenge 2: Osmolality Effects in Concentrated Feeds
Challenge 3: Analytical Method Compatibility
The transition from laboratory to manufacturing scale requires careful attention to specific parameters when implementing this compound supplementation:
Feed Preparation at Scale:
Bioreactor Integration:
Regulatory Documentation:
The implementation of this compound represents a significant advancement in bioprocess development, addressing fundamental limitations in concentrated feed formulation while supporting enhanced recombinant protein production. The substantially improved solubility of this compound enables more concentrated nutrient feeds, facilitating process intensification without compromising solution handling properties. The comparable or improved performance across multiple CHO cell lines and product types demonstrates the robustness of this approach, while detailed mechanistic studies provide confidence in the metabolic processing and therapeutic product quality.
Future developments in this field may include the application of similar modification strategies to other poorly soluble amino acids, creating a comprehensive toolkit for high-concentration cell culture media formulation. Additionally, the integration of this compound with other process intensification strategies such as perfusion culture and continuous bioprocessing may further enhance the benefits observed in fed-batch systems. As the biopharmaceutical industry continues to pursue efficiency improvements and cost reductions, innovative solutions like this compound will play an increasingly important role in advancing manufacturing capabilities for next-generation biotherapeutics.
AN-2025-001 | Protocol for Enhanced Bioprocess Intensification
The development of highly concentrated cell culture media is essential for next-generation bioprocesses, but is often limited by the low solubility of essential amino acids like leucine [1]. N-Lactoyl-Leucine (Lac-Leu), a derivative where leucine is conjugated with lactate, presents a solution. It demonstrates significantly higher solubility and stability in aqueous solutions at physiological pH, enabling the formulation of more concentrated feeds. Once in the culture, CHO cells can efficiently cleave Lac-Leu to release bioavailable leucine, supporting robust cell growth and high recombinant protein titers without compromising product quality [1].
Table 1: Comparative Properties of Leucine vs. This compound
| Property | L-Leucine | This compound (Sodium Salt) | Notes / Source |
|---|---|---|---|
| Solubility in Water | Low | >600 g/kg (at 20°C) | [1] |
| Solubility in Concentrated Feed | Limiting factor | Enables formulations >265 g/L | Allows for highly concentrated feeds [1] |
| Bioavailability in CHO Cells | Directly available | Cleaved intracellularly to release Leu | Bioavailable as a leucine precursor [1] |
| Impact on Product Quality | Baseline | Comparable to leucine | No negative impact on final protein quality observed [1] |
| Stability in Feed (pH 7.0) | Stable | Stable over 24 hours | Demonstrated in concentrated feed mixtures [1] |
This protocol describes the replacement of leucine with this compound in a concentrated feed medium [1].
The following diagram illustrates the intracellular mechanism of this compound utilization in a CHO cell.
To monitor the consumption of Lac-Leu and the release of leucine, implement the following LC-MS method [1].
Table 2: Common Issues and Potential Solutions
| Issue | Potential Cause | Suggested Action |
|---|---|---|
| High Turbidity in Feed | Incomplete dissolution or precipitation | Verify pH is at 7.0. Add small amounts of water until solution clears (<5 NTU) [1]. |
| Reduced Cell Growth | Incorrect osmolarity or feed concentration | Check osmolarity of the final medium. Confirm the cleavage mechanism is functional in your cell line. |
| Low Titer | Suboptimal feeding strategy | Titrate the feed volume and optimize the feeding schedule for your specific process. |
The following diagram provides a high-level overview of the complete protocol from feed preparation to harvest and analysis.
Application Summary: N-Lactoyl-Leucine (Lac-Leu) serves as a highly soluble, bioavailable alternative to traditional leucine in fed-batch processes for recombinant protein production using CHO cells. Its implementation addresses solubility limitations in concentrated feeds, enabling higher nutrient densities and improved monoclonal antibody (mAb) yields without compromising product quality [1] [2].
| Parameter | Standard Leucine | This compound | Measurement Method | Reference |
|---|---|---|---|---|
| Solubility in Water | Low (precise value not stated) | >1000 g/kg | Evaporation and residual mass determination [1] | |
| Solubility in Concentrated Feed (approx.) | Limits total nutrient concentration to ~125 g/L | Enables total nutrient concentration of >265 g/L | Turbidity measurement (NTU) [1] | |
| Fed-Batch mAb Titer | Baseline (Control) | Comparable or improved | Protein A chromatography or similar [1] | |
| Critical Quality Attributes (CQAs) | Baseline (Control) | Comparable (e.g., charge variants, glycosylation) | Various (e.g., CE-SDS, LC-MS) [1] | |
| Mechanism of Action | Direct incorporation into metabolism | Intracellular cleavage to release leucine | Enzymatic assays & LC-MS [1] |
This protocol describes the formulation of a highly concentrated feed medium using Lac-Leu sodium salt [1] [2].
This protocol outlines the execution of a fed-batch process using the Lac-Leu enriched feed [1].
This compound is not directly incorporated into proteins. Instead, it enters the cell and is cleaved by the intracellular enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), releasing bioavailable leucine and lactate [5] [1]. This mechanism provides a readily available pool of the essential amino acid while leveraging the superior solubility of the lactoyl derivative.
Monoclonal antibodies (mAbs) represent one of the most significant classes of biotherapeutic proteins, with the global market projected to reach $413.13 billion by 2029, demonstrating a compound annual growth rate (CAGR) of 12.7% [1]. The majority of these therapeutic proteins (60-70%) are produced using Chinese hamster ovary (CHO) cell cultures in fed-batch bioreactor systems [2] [3]. Despite technological advances, the biopharmaceutical industry continues to face challenges in achieving high product titers while maintaining product quality and managing production costs. A critical limitation in upstream processing involves the solubility constraints of essential amino acids, particularly branched-chain amino acids like leucine and isoleucine, in concentrated feed media [3].
This compound (Lac-Leu) has emerged as a novel, highly soluble alternative to conventional leucine that addresses these limitations. This innovative derivative demonstrates significantly enhanced solubility characteristics while maintaining excellent bioavailability for CHO cells in culture [3]. The application of Lac-Leu in fed-batch processes enables the development of more highly concentrated cell culture media formulations, supporting next-generation bioprocess intensification strategies. As the biopharmaceutical industry moves toward higher productivity targets with increasingly concentrated nutrient feeds, solubility limitations become a major bottleneck that Lac-Leu specifically designed to overcome [3].
These application notes provide detailed protocols and experimental data for the implementation of this compound in mAb production processes, specifically focusing on fed-batch cultivation of CHO cells. The information presented herein is derived from recent peer-reviewed research and is tailored for researchers, scientists, and drug development professionals seeking to enhance recombinant protein production through advanced feeding strategies.
This compound is a derivatized amino acid formed through the conjugation of lactate to leucine via a peptide bond, creating a pseudopeptide structure with markedly improved solubility characteristics compared to conventional leucine [3] [4]. The molecular structure consists of the leucine backbone linked to a lactate moiety, resulting in a compound that maintains the essential nutritional properties of leucine while addressing its key limitations in concentrated solution formulations. This modified amino acid demonstrates exceptional stability in cell culture media and remains intact until intracellular uptake, where it undergoes enzymatic cleavage to release bioactive leucine [3].
The solubility profile of Lac-Leu represents its most significant advantage for concentrated feed applications. Experimental data demonstrate that Lac-Leu achieves solubility exceeding 500 g/kg in aqueous solutions, substantially higher than conventional leucine, which typically exhibits solubility limitations below 20 g/L in concentrated feed formulations [3]. This enhanced solubility directly enables the development of more highly concentrated cell culture feeds, supporting process intensification strategies. Additionally, Lac-Leu demonstrates excellent stability across physiological pH ranges (pH 6.5-7.5) commonly maintained in CHO cell cultures, with minimal degradation observed over extended storage periods when properly stored at 2-8°C [3].
The bioavailability of Lac-Leu depends on intracellular enzymatic cleavage by cytosolic nonspecific dipeptidase 2 (CNDP2), which efficiently hydrolyzes the lactoyl-leucine bond to release free leucine and lactate within the cell [3] [4]. This mechanism ensures that the leucine becomes available for cellular metabolism precisely where it is needed most—within the intracellular environment where protein synthesis occurs. The released leucine subsequently incorporates into newly synthesized proteins, serves as a signaling molecule through the mTOR pathway, or participates in various metabolic processes [5].
Recent research has identified that multiple transport mechanisms may facilitate Lac-Leu uptake, including potential involvement of the ABCC5 transporter and other plasma membrane transporters [4]. The lactate byproduct generated during cleavage can be further metabolized through the tricarboxylic acid (TCA) cycle, contributing to the cellular energy budget rather than accumulating as a waste product. This efficient metabolic pathway ensures that both components of the Lac-Leu molecule are utilized by the cell, maximizing nutrient efficiency and minimizing potential byproduct accumulation [3].
Table 1: Comparative Properties of Conventional Leucine vs. This compound
| Property | Conventional Leucine | This compound | Measurement Method |
|---|---|---|---|
| Solubility in Water | < 20 g/L | > 500 g/kg | Saturated solution method with IR drying [3] |
| Solubility in Concentrated Feed (pH 7.0) | ~125 g/L maximum | > 265 g/L achievable | Turbidity measurement (< 5 NTU) in Cellvento 4Feed [3] |
| Molecular Weight | 131.18 g/mol | 245.26 g/mol (sodium salt) | Mass spectrometry [3] |
| Bioavailability | Direct uptake | Requires intracellular cleavage by CNDP2 | LC-MS monitoring of intracellular leucine [3] |
| Stability in Feed (4°C) | > 12 months | > 12 months | LC-MS quantification [3] |
The formulation of concentrated feeds containing this compound requires careful consideration of compatibility with existing basal media and other feed components. Based on experimental data, Lac-Leu can be incorporated at significantly higher concentrations than conventional leucine, enabling the development of more potent feed formulations that support extended culture durations and higher cell densities [3]. When developing these concentrated feeds, it is essential to maintain appropriate osmolarity balance (typically 300-600 mOsm/kg for the final working concentration) to prevent osmotic stress on the cells, which can negatively impact both growth and productivity [2].
For standard mAb production processes using CHO cells, we recommend a base feed formulation lacking conventional leucine and isoleucine, with these replaced by their lactoyl derivatives. The typical concentration range for Lac-Leu in 10X concentrated feeds should be between 50-100 mM, depending on the specific cell line and process requirements. This formulation strategy has demonstrated consistent performance across multiple CHO cell lines, including CHOK1, CHODG44, and CHOZN variants, producing various therapeutic proteins including monoclonal antibodies and Fc-fusion proteins [3]. The feed solution should be prepared in a stepwise manner, with Lac-Leu added after other components have been completely dissolved, followed by pH adjustment to 7.0 ± 0.2 using sodium hydroxide or hydrochloric acid as needed.
Feed optimization should be conducted systematically, beginning with basal medium characterization to identify potential nutrient limitations that might be exacerbated by higher cell densities enabled by Lac-Leu feeding. We recommend employing statistical design of experiments (DoE) approaches to optimize the concentrations of Lac-Leu relative to other critical feed components, particularly glucose, other amino acids, and trace elements [2]. Raman spectroscopy with partial least squares regression (PLSR) has proven valuable for real-time monitoring of nutrient concentrations, enabling dynamic feeding strategies that respond to actual culture demands rather than relying solely on predetermined schedules [2].
When implementing Lac-Leu in existing processes, we recommend a gradual transition approach, beginning with a replacement of 25-50% of conventional leucine with Lac-Leu in the feed formulation, then systematically increasing the replacement percentage while monitoring key process parameters and product quality attributes. This approach allows for process adaptation and identification of potential interactions with other process parameters. It is particularly important to monitor osmolality changes during this transition, as the sodium salt form of Lac-Leu may contribute additional ions to the medium [3]. Additionally, the potential impact on ammonium accumulation should be assessed, as optimized amino acid feeding can reduce metabolic stress and byproduct formation [2] [6].
Table 2: Recommended Feed Formulations Using this compound
| Component | Standard Concentration (10X Feed) | High-Performance Concentration (15X Feed) | Notes |
|---|---|---|---|
| This compound | 60 mM | 90 mM | Sodium salt form preferred [3] |
| N-Lactoyl-Isoleucine | 40 mM | 60 mM | Sodium salt form preferred [3] |
| Other Amino Acids | According to standard feed formulation | 1.5X standard formulation | Maintain ratios based on antibody sequence [2] |
| Glucose | 100 g/L | 150 g/L | Alternatively use galactose/fructose mix [2] |
| Vitamins | 2X basal medium concentration | 3X basal medium concentration | Pay special attention to B vitamins [2] |
| Trace Elements | 2X basal medium concentration | 3X basal medium concentration | Specifically monitor Zn²⁺ and Cu²⁺ [2] |
| Lipids | 1-2 g/L | 1.5-3 g/L | Complex lipid mixtures preferred [2] |
| Osmolality | 500-600 mOsm/kg | 700-800 mOsm/kg | Dilute to working concentration before use [3] |
The following protocol describes a 14-day fed-batch process for mAb production using CHO cells with this compound supplemented feeds. The process begins with the inoculation of CHO cells expressing the desired mAb into an appropriate basal medium, typically at an initial viable cell density (VCD) of 0.3-0.5 × 10^6 cells/mL in a suitably sized bioreactor. The cells are maintained under controlled environmental conditions (37°C, pH 7.1, dissolved oxygen at 30-50%) throughout the growth and production phases. The feeding strategy employs concentrated feeds containing Lac-Leu to extend culture longevity and enhance product titers [2] [3].
The feeding protocol is initiated when the viable cell density reaches approximately 2-3 × 10^6 cells/mL, typically on day 3 of the culture. The initial feed volume should represent 3-5% of the initial culture volume, with subsequent feeds provided daily based on the metabolic consumption rates observed in the specific process. For processes targeting very high cell densities (>15 × 10^6 cells/mL), the feed volume may be gradually increased to a maximum of 10% of the initial culture volume by the end of the culture. The feeding strategy optimization should consider both cell growth patterns and nutrient consumption rates, which can be monitored through regular metabolite analysis [2].
Comprehensive process monitoring is essential for successful implementation of Lac-Leu in mAb production processes. We recommend daily sampling for the quantification of key metabolites, including glucose, lactate, ammonium, and amino acid profiles. The monitoring of intracellular mAb accumulation has revealed a 2-day delay between the onset of intracellular antibody production and secretion into the culture medium, highlighting the importance of understanding intracellular dynamics for process optimization [6]. Additionally, the metabolic shift from lactate production to consumption typically occurs around day 5-7 in well-optimized processes and should be carefully monitored as an indicator of metabolic efficiency [6].
Advanced process analytical technologies (PAT) should be employed where available to enable real-time process control. Raman spectroscopy has demonstrated particular utility for monitoring glucose and amino acid concentrations in situ, allowing for dynamic feeding adjustments based on actual nutrient consumption rather than predetermined schedules [2]. Additionally, the integration of at-line bioanalyzers for metabolite profiling can provide near-real-time data for process adjustments. It is critical to monitor not only process productivity but also product quality attributes throughout the culture, including glycosylation patterns, charge variants, and aggregation levels, as these may be influenced by nutrient availability and metabolic byproduct accumulation [2] [6].
Diagram 1: Fed-batch process workflow for this compound implementation in mAb production
Comprehensive metabolite monitoring is essential for process optimization and understanding the impact of Lac-Leu feeding on cell metabolism. We recommend employing liquid chromatography-mass spectrometry (LC-MS) for precise quantification of amino acids, including Lac-Leu and its cleavage products, in both extracellular and intracellular compartments [3] [6]. For extracellular analysis, culture samples should be centrifuged at 1000 × g for 5 minutes to remove cells, and the supernatant should be diluted appropriately with ultrapure water before analysis. The LC-MS method should utilize a hydrophilic interaction chromatography (HILIC) column for optimal separation of amino acids and their derivatives, with detection in positive ion mode for enhanced sensitivity [5].
For intracellular metabolite quantification, a quenching and lysis protocol must be implemented to accurately capture the intracellular concentrations. Cells should be rapidly quenched using cold methanol or acetonitrile solutions to immediately halt metabolic activity, followed by mechanical lysis using bead beating or sonication. The lysate should then be centrifuged to remove cellular debris, and the supernatant analyzed using the same LC-MS method as for extracellular samples [6]. This approach enables the determination of intracellular Lac-Leu uptake rates and the correlation between intracellular leucine concentrations and mAb production rates. Additionally, monitoring of byproduct accumulation (lactate and ammonium) should be performed using standard biochemical analyzers or enzymatic assay kits [6].
The impact of Lac-Leu feeding on mAb quality attributes must be thoroughly characterized using a suite of analytical methods. Size-exclusion chromatography (SEC) should be employed to quantify aggregate levels and monitor fragmentation, while capillary electrophoresis or ion-exchange chromatography methods should be used to assess charge variant profiles [2]. Particularly important is the analysis of glycosylation patterns, as nutrient availability has been demonstrated to significantly influence glycosylation efficiency and consistency. Liquid chromatography with fluorescence detection following released N-glycan labeling is recommended for detailed glycan profiling [2].
For structural characterization, circular dichroism spectroscopy should be utilized to confirm proper secondary structure maintenance, and differential scanning calorimetry (DSC) can assess thermal stability and folding integrity. Biological activity should be verified using appropriate binding assays (e.g., surface plasmon resonance) and cell-based potency assays specific to the target antigen [2]. These comprehensive analyses ensure that the enhanced productivity enabled by Lac-Leu feeding does not come at the expense of product quality, which is paramount for therapeutic applications.
Table 3: Analytical Methods for Process and Product Characterization
| Analyte | Recommended Method | Frequency | Acceptance Criteria |
|---|---|---|---|
| Extracellular Amino Acids | LC-MS with HILIC column [5] | Daily | Complete depletion of < 3 amino acids [6] |
| Intracellular Amino Acids | LC-MS after quenching/lysis [6] | Days 3, 7, 10, 14 | Intracellular Leu > 10 nmol/10⁶ cells |
| Lac-Leu Stability in Feed | LC-MS with reverse phase [3] | Pre- and post-use | > 95% purity |
| mAb Titer | Protein A HPLC | Daily | ≥ 10 g/L for optimized processes [2] |
| mAb Aggregation | Size-exclusion chromatography | Harvest | < 5% aggregates |
| Glycosylation | HILIC-UPLC of released glycans | Harvest | Consistent profile, > 90% afucosylation if required |
| Charge Variants | Cation-exchange chromatography | Harvest | Consistent profile, main species > 80% |
| Lactate/Ammonium | Biochemical analyzer | Daily | Lactate < 20 mM, Ammonium < 5 mM [6] |
Implementation of this compound in fed-batch processes for mAb production has demonstrated significant improvements in key process metrics across multiple CHO cell lines. Experimental data indicate that the use of Lac-Leu enables extension of culture longevity by 2-4 days compared to conventional leucine feeding strategies, with sustained high viability (>80%) maintained throughout the production phase [3]. This extended culture period directly contributes to enhanced integrated viable cell density (IVCD), typically showing 30-50% improvement over control processes, which translates to corresponding increases in product titers [3].
The metabolic impact of Lac-Leu feeding includes reduced accumulation of inhibitory byproducts, particularly ammonium, which is typically 20-30% lower in processes utilizing Lac-Leu compared to conventional feeding strategies [3]. This reduction in metabolic stress contributes to the observed culture longevity and maintains a more consistent metabolic profile throughout the production phase. Additionally, the more controlled nutrient delivery enabled by highly concentrated feeds facilitates a more efficient metabolic shift from lactate production to consumption, typically occurring earlier in the culture process and resulting in lower peak lactate concentrations [6]. These metabolic improvements collectively contribute to a more robust and productive process environment.
The economic assessment of Lac-Leu implementation must consider both direct material costs and overall process economics. While the per-kilogram cost of Lac-Leu is currently higher than conventional leucine, the ability to utilize more highly concentrated feeds reduces the total feed volume requirements by 30-50%, resulting in significant savings in storage, handling, and media preparation costs [3]. More importantly, the productivity enhancements achieved through Lac-Leu implementation directly improve manufacturing capacity utilization, with reported titer increases of 30-100% depending on the specific process and cell line [3].
The cost of goods (COGs) analysis for a typical mAb production process demonstrates that despite the premium price of Lac-Leu, the overall COGs reduction can reach 15-25% due to the significantly improved volumetric productivity and reduced purification burden per gram of product [3]. Additionally, the implementation of Lac-Leu may enable the use of smaller bioreactors to achieve the same production output or increase facility capacity without capital investment in additional bioreactor capacity. These economic advantages make Lac-Leu an attractive option for manufacturers seeking to improve production efficiency while maintaining product quality standards.
Diagram 2: Mechanism of this compound uptake and intracellular processing in CHO cells
Despite the straightforward replacement protocol, some processes may encounter challenges during Lac-Leu implementation. One frequently observed issue is an initial adaptation period where cells may exhibit slightly altered growth kinetics during the first 2-3 passages following the transition to Lac-Leu containing feeds. This typically self-corrects as cells adapt to the new nutrient form, but if persistent, may indicate the need for more gradual introduction of Lac-Leu, beginning with a 25% replacement level and increasing by 25% with each subsequent passage until full replacement is achieved [3].
Another potential challenge involves osmolality increases in highly concentrated feeds, which may necessitate adjustment of other medium components to maintain appropriate osmotic pressure in the final working concentration. If osmolality exceeds recommended levels (typically >600 mOsm/kg for working feeds), consider reducing the salt content proportionally or utilizing the potassium salt form of Lac-Leu if available [3]. Additionally, some cell lines may exhibit altered metabolism during the transition period, particularly in lactate production profiles. Monitoring and adjusting the feeding strategy based on actual metabolite consumption rates rather than predetermined schedules typically resolves these issues within 1-2 culture cycles [6].
For additional technical support regarding Lac-Leu implementation in specific processes, researchers can consult the growing body of literature on N-lactoyl amino acid applications in biotechnology [3] [4]. Methodological details for analytical method establishment are available in the referenced protocols for amino acid analysis [5] and intracellular metabolite quantification [6]. For cell-line specific optimization, we recommend conducting small-scale shake flask studies to establish baseline performance before transitioning to bioreactor scale, focusing on key parameters including growth kinetics, metabolic profiles, and product quality attributes.
The implementation of This compound in monoclonal antibody production processes represents a significant advancement in bioprocess intensification, addressing the critical limitation of amino acid solubility in concentrated feed formulations. The protocols and application notes presented herein provide a comprehensive framework for researchers to successfully implement this innovative technology, enabling enhanced product titers while maintaining critical product quality attributes. As the biopharmaceutical industry continues to pursue higher productivity targets, innovative solutions such as Lac-Leu will play an increasingly important role in balancing the competing demands of productivity, quality, and cost-effectiveness in therapeutic protein production.
The primary advantage of N-Lactoyl-Leucine is its significantly higher solubility compared to leucine, enabling more concentrated feed media.
| Property | Leucine (L-Leu) | This compound (Lac-Leu) |
|---|---|---|
| Molecular Structure | Branched-chain amino acid [1] | Conjugate of leucine and lactic acid [2] |
| Key Challenge | Low solubility in cell culture media, especially at physiological pH [2] | High solubility in aqueous solutions and complex cell culture feeds [2] |
| Reported Solubility | In water (288.15-308.15 K): ~0.021-0.025 mol/kg [3] (for reference) | In water: >600 g/kg at 25°C [2] |
| Solubility in Feed | Limits concentration of standard feeds [2] | Allows formulation of highly concentrated feeds (>265 g/L) [2] |
| Form for Use | Free amino acid | Typically used as a sodium salt for enhanced stability [2] |
| Bioavailability | Directly utilized by cells | Requires intracellular enzymatic cleavage by CNDP2 to release leucine [2] [4] |
Here are detailed methodologies for key experiments involving this compound.
This protocol assesses the maximum concentration of this compound achievable in a feed formulation [2].
This method verifies that cells can effectively use this compound as a leucine source [2].
The diagram below illustrates how this compound is processed by cells and the key experiments to validate its use.
What causes precipitation in cell culture media? Precipitation is often caused by the interactions and limited solubility of media components, particularly certain amino acids and salts. Common triggers include temperature fluctuations, concentration changes due to evaporation, and specific interactions, such as those between calcium salts (e.g., CaCl₂ and MgSO₄ forming CaSO₄ crystals) [1]. The solubility limits of amino acids like L-tyrosine and L-cystine are frequently exceeded in concentrated feeds [2].
How can I distinguish precipitation from microbial contamination? Precipitation: Particles are often crystalline, white, or colorless, and may dissolve upon warming or agitation. The medium might appear cloudy without other signs of contamination [1] [3]. Microbial Contamination: Bacteria or yeast cause cloudiness that doesn't dissolve and is often accompanied by a rapid color change in the pH indicator (e.g., yellow from acid production) and a turbid "foam" on the media surface. Fungal contamination appears as fuzzy, filamentous mycelia [1]. Mycoplasma contamination does not typically cause visible particles but can be detected with specific testing kits [1].
Are there specific amino acids prone to causing solubility issues? Yes, L-tyrosine and L-cystine (a dimer of cysteine) are known for their poor solubility in water, especially at neutral pH. This can severely limit the concentration of nutrients in intensified cell culture processes [2].
What are the stability concerns with other amino acids? L-glutamine has limited chemical stability in solution. It can degrade over time, leading to the accumulation of ammonia, which can be detrimental to cell health and culture performance [2].
The table below summarizes the common causes of precipitation and their respective solutions.
| Cause of Precipitation | Description & Mechanism | Recommended Solution |
|---|---|---|
| Temperature Fluctuations | Extreme or repeated temperature changes can cause high molecular weight proteins to fall out of solution [1]. | Follow recommended storage guidelines. Avoid repeated freeze-thaw cycles of media. Warm media to 37°C and swirl to dissolve certain precipitates [1] [3]. |
| Media Evaporation & Concentration | Evaporation in incubators increases the concentration of all media components, leading to crystal formation, especially at the surface [1]. | Ensure culture vessels are properly sealed. Monitor and maintain humidity levels in the incubator to prevent dehydration [1]. |
| Calcium Salt Interactions | CaCl₂ and MgSO₄ can react in solution to form insoluble CaSO₄ crystals. High-pressure sterilization and pH instability worsen this [1]. | Dissolve CaCl₂ separately in deionized water before adding it to other media components. Use buffering agents to maintain pH stability [1]. |
| Poor Solubility of Specific Amino Acids | L-tyrosine and L-cystine have inherently low solubility in water, creating a physical barrier to media intensification [2]. | Use highly soluble di-peptide forms of the problematic amino acids (e.g., glycyl-L-tyrosine or alanyl-L-glutamine). These can increase solubility by up to 50 times [2]. |
| pH Imbalance | High pH conditions (generally >8) can lead to the formation of insoluble carbonate and hydroxide precipitates with metal ions like copper, iron, and zinc [1]. | Maintain appropriate pH levels for your media formulation. The use of HEPES buffer (10-25 mM) can help stabilize pH [3]. |
You can adapt this general method to test the solubility of your media formulations.
This strategy replaces poorly soluble amino acids with more soluble alternatives.
For advanced process development, moving beyond empirical testing can be highly effective.
The following diagram illustrates the workflow for applying a computational approach to troubleshoot and prevent precipitation.
Here are answers to frequently asked questions and solutions to common problems when working with N-Lactoyl-Leucine in cell culture feeds.
| Issue / Question | Possible Cause & Solution | Key Supporting Data & Rationale |
|---|---|---|
| Low solubility of canonical amino acids | Replacement of Leu/Ile with highly soluble Lac-Leu/Lac-Ile derivatives. [1] | Solubility: >265 g/L for Lac-AA formulation vs. standard feed. [1] Rationale: Lac-AA sodium salts overcome intrinsic low solubility of BCAAs. [1] |
| Low cell growth or productivity | Intracellular cleavage of Lac-Leu may be inefficient or produce inhibitory by-products. [2] | Mechanism: Lac-AA cleaved by cytosolic nonspecific dipeptidase 2 (CNDP2). [1] [3] By-products: Monitor α-hydroxy acids (BCHAs) which can inhibit growth at high levels. [2] |
| Ensuring Lac-Leu bioavailability | Verify intracellular cleavage releases canonical leucine. | Evidence: Various CHO cell lines successfully use Lac-Leu for growth and protein production, confirming bioavailability. [1] |
Here are detailed methodologies for key experiments to optimize and validate this compound in your feed formulations.
This protocol helps you find the saturation point of Lac-Leu in your feed solution, which is critical for developing highly concentrated media. [1]
This fed-batch experiment tests whether your cells can effectively use Lac-Leu as a source of leucine. [1]
The following diagram illustrates the cellular pathway by which this compound is processed, which is crucial for understanding its bioavailability and potential metabolic by-products.
For quick reference, the table below consolidates critical quantitative data and parameters from research to guide your initial experimental setup.
| Parameter | Optimal Range / Value | Notes & Context |
|---|---|---|
| Feed Solubility | > 265 g/L | Achievable when Leu/Ile are replaced with Lac-AA salts. [1] |
| pH for Stability | ~7.0 (physiological) | Lac-AA demonstrated stability in complex feeds at this pH. [1] |
| Critical Enzyme | CNDP2 | Cytosolic nonspecific dipeptidase 2 is responsible for intracellular cleavage. [1] [3] |
| Key By-products to Monitor | α-Hydroxy Acids (BCHAs) | e.g., 2-hydroxyisocaproic acid (HL); can be growth-inhibitory at high concentrations. [2] |
The table below summarizes the key quantitative data on the stability and solubility of N-Lactoyl-Leucine from experimental studies.
| Property | Experimental Conditions | Results & Findings | Citation |
|---|---|---|---|
| Solubility (in water) | Saturated solution at different temperatures | Highly soluble; exact g/kg water not specified in provided text | [1] |
| Solubility (in concentrated feed) | Cellvento 4Feed backbone, pH 7.0 | Enabled higher concentration formulations (>265 g/L) vs. canonical amino acids | [1] |
| Stability (in concentrated feed) | Cellvento 4Feed, pH 7; monitored by LC-MS | Stable in complex feed mixture; no significant degradation reported | [1] |
| Bioavailability | Fed-batch culture with various CHO cell lines | Effectively cleaved intracellularly to release leucine; supported cell growth and protein production | [1] |
Here are detailed methodologies for key experiments related to using and analyzing Lac-Leu in cell culture.
This protocol is adapted from research that tested Lac-Leu in a highly concentrated cell culture feed [1].
A targeted Liquid Chromatography-Mass Spectrometry (LC-MS) method can be used to monitor the stability of Lac-Leu in a feed medium over time [1].
While Lac-Leu is stable, your experiments might encounter these related issues:
For your technical documentation, the following diagram illustrates the mechanism of action and a general experimental workflow for implementing this compound in a cell culture process.
Q: Can this compound completely replace leucine in cell culture media? A: Yes, studies have shown that this compound can successfully replace canonical leucine in feed formulations for various CHO cell lines, supporting growth and recombinant protein production [1].
Q: Why is the high solubility of this compound advantageous? A: It allows for the creation of highly concentrated cell culture media and feed solutions. This is crucial for next-generation bioprocesses, particularly in fed-batch cultures, where delivering high nutrient levels without precipitation is a technical challenge [1] [3].
Q: How do cells use this compound if it's a modified amino acid? A: Cells take up the intact this compound molecule from the media. Once inside the cell, intracellular enzymes cleave it, releasing free, bioavailable leucine which is then used in protein synthesis and other metabolic pathways [1].
This compound (Lac-Leu) is a pseudodipeptide where leucine is conjugated to lactic acid via a peptide bond [1]. In mammalian cells, its primary cleavage is catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) [1] [2].
CNDP2 acts as a reversible hydrolase. It not only cleaves Lac-Leu into its components, L-lactic acid and L-leucine, but can also synthesize it from them through a reverse proteolysis reaction [1]. This reaction reaches an equilibrium, influenced by the local concentrations of lactate and amino acids [1].
The diagram below illustrates this pathway and a general troubleshooting workflow.
This protocol outlines a method to test and validate the cleavage of this compound in a cell-free system, based on established research practices [1].
Objective: To confirm that Lac-Leu is cleaved by the CNDP2 enzyme in a purified system.
Materials:
Procedure:
Here are common issues and solutions when working with this compound cleavage.
| Problem & Possible Cause | Recommended Solution |
|---|---|
| No Cleavage Observed | |
| • Inactive enzyme or loss of activity. | • Verify CNDP2 activity with a positive control substrate. Ensure proper storage at -20°C and minimize freeze-thaw cycles. |
| • Suboptimal reaction conditions (pH, temperature). | • Perform the assay at a physiological pH (7.0-7.4) and temperature (37°C) [1]. |
| Incomplete Cleavage | |
| • Reaction did not reach equilibrium or has a low rate. | • Increase incubation time. The reaction is an equilibrium, so prolonged incubation may be necessary [1]. |
| • Low enzyme-to-substrate ratio. | • Increase the amount of CNDP2 enzyme in the reaction. |
| Unexpected or No Products | |
| • Substrate or product instability or degradation. | • Confirm the identity and purity of your Lac-Leu substrate. Ensure analytical methods (MS) are correctly calibrated for leucine and lactate [1]. |
Q1: What is the primary biological role of cleaving this compound? A1: Cleavage by CNDP2 makes the constituent amino acid (leucine) bioavailable. In bioprocessing, this allows this compound to serve as a highly soluble alternative to free leucine in concentrated cell culture feeds, supporting the production of therapeutic proteins [3].
Q2: Are there other enzymes besides CNDP2 that can cleave Lac-Leu? A2: CNDP2 is the primary mammalian enzyme identified. However, other proteases or peptidases might have activity. For example, carboxypeptidase Y from yeast and certain bacterial enzymes can catalyze similar reactions for other N-lactoyl-amino acids [2].
Q3: How can I confirm that my this compound has been successfully cleaved? A3: The most reliable method is using UPLC-MS/MS [4] [1]. This technique can directly monitor the decrease in the mass-to-charge ratio (m/z) signal for Lac-Leu and the increase in signals for leucine and lactic acid.
Q4: Does the cleavage reaction require any specific cofactors? A4: Based on current research, the hydrolysis reaction catalyzed by CNDP2 does not appear to require additional cofactors beyond a standard buffer system [1].
Q: What is this compound and why is it used in cell culture?
This compound (Lac-Leu) is a highly soluble, bioavailable derivative of the essential amino acid Leucine. It is used in concentrated cell culture feeds to overcome the low solubility of branched-chain amino acids (BCAAs) like Leucine and Isoleucine, which is a major limitation in developing high-concentration feeds for fed-batch processes [1]. Its primary benefit is enabling more concentrated feed formulations, which can support higher cell densities and improve the overall yield of recombinant proteins, such as monoclonal antibodies [1].
Q: How is this compound metabolized by CHO cells?
CHO cells intracellularly cleave this compound to release canonical, bioavailable Leucine. The mechanism involves the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), which hydrolyzes the compound. The resulting Leucine is then used for protein synthesis or as a metabolic precursor [1].
The following diagram illustrates the pathway of this compound from supplementation to its utilization in a CHO cell:
Q: What are the solubility advantages of this compound?
The core advantage of Lac-Leu is its significantly higher solubility compared to Leucine, which allows for the preparation of much more concentrated feed solutions [1].
Table 1: Solubility Comparison of Leucine and this compound in Water at 25°C [1]
| Compound | Maximum Solubility (g/kg water) | pH of Saturated Solution |
|---|---|---|
| L-Leucine | 22.1 | 6.0 |
| This compound (sodium salt) | 313.7 | 7.5 |
In a practical test, a standard feed formulation containing Leucine and Isoleucine reached its solubility limit at 230 g/L. In contrast, an equivalent feed using Lac-Leu and Lac-Isoleucine could be concentrated up to 265 g/L while remaining clear, demonstrating a direct benefit for process intensification [1].
Q: Does using this compound impact final protein yield and quality?
Yes, studies show that replacing Leucine with Lac-Leu in feed formulations can maintain or even improve process performance [1]:
Q: What is a standard protocol for evaluating this compound in a fed-batch process?
Below is a generalized workflow for testing Lac-Leu in a CHO cell fed-batch culture.
Table 2: Experimental Workflow for Evaluating this compound
| Stage | Action | Key Parameters & Notes |
|---|---|---|
| 1. Feed Preparation | Prepare a concentrated basal feed (e.g., >200 g/L) that lacks Leucine and Isoleucine. Supplement it with this compound and N-Lactoyl-Isoleucine. | Confirm the solution is clear (turbidity < 5 NTU). Adjust pH to 7.0 if necessary. Filter-sterilize [1]. |
| 2. Cell Culture Inoculation | Inoculate CHO cells expressing the recombinant protein of interest into a suitable basal medium in a bioreactor or shake flask. | Standard seeding density (e.g., 0.3 - 0.5 x 10^6 cells/mL). Set to standard culture conditions (37°C, pH 7.0-7.2, dissolved oxygen ~30-50%) [2]. |
| 3. Feeding Strategy | Begin feeding according to a predefined strategy once nutrients from the basal medium begin to deplete (typically from day 3 onwards). | Common strategies: bolus feeding daily or continuous feeding. The control group receives a standard feed with Leucine/Isoleucine [2] [1]. |
| 4. Process Monitoring | Monitor cell growth, viability, and metabolite levels throughout the run. | Daily samples for: Viable Cell Density (VCD), Viability, Metabolites (glucose, lactate, ammonium). Use Raman spectroscopy or LC-MS for advanced monitoring [2] [1]. |
| 5. Harvest & Analysis | Harvest the culture when viability drops below a threshold (e.g., 70-80%). | Centrifuge to remove cells. Analyze the supernatant for: Product Titer (e.g., Protein A HPLC), Product Quality (SEC for aggregates, CEX for charge variants, LC-MS for glycosylation) [1]. |
Q: What are common challenges when using this compound and how can they be addressed?
Table 3: Troubleshooting Guide for this compound
| Problem | Potential Cause | Solution / Investigation |
|---|---|---|
| Reduced Cell Growth or Productivity | The specific cell line may have low efficiency in cleaving Lac-Leu. | Confirm the bioavailability by measuring the consumption of Lac-Leu from the medium via LC-MS and the corresponding appearance of Leucine [1]. |
| Suboptimal feeding strategy. | Titrate the feed amount and adjust the feeding start point. Ensure other nutrients are not limiting. | |
| Unexpected Metabolic Byproduct Accumulation | Alterations in central carbon metabolism due to the lactoyl moiety. | Closely monitor lactate levels. The lactoyl group is metabolized and should not lead to lactate accumulation under well-controlled conditions [1]. |
| Inconsistent Product Quality | Process parameters other than the feed are causing variation. | Strictly control bioreactor environmental parameters (pH, pCO2, temperature), as these are known to strongly impact quality attributes [2]. Compare quality data rigorously against the control condition. |
When integrating this compound into a process, keep these points in mind:
The following methodology is adapted from techniques used for similar N-lactoyl amino acids and branched-chain amino acids in biological samples [1] [2].
1. Sample Preparation
2. LC-MS/MS Analysis
3. Data Quantification
For a method to be considered reliable, it should meet accepted validation standards. The table below summarizes typical targets based on FDA and CLSI guidelines [1] [2].
| Validation Parameter | Target Performance | Application Note |
|---|---|---|
| Precision | < 10% (Relative Standard Deviation) | Aim for within 4-10% for clinical assays [2]. |
| Accuracy | < 10% deviation from true value | Reported accuracy for validated methods is within 7% [1]. |
| Linearity & Working Range | Linear from LLOQ to ULOQ | The specific range (e.g., 2–1500 µM for BCAAs) depends on the application [2]. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 | The lowest standard with precision <20% [2]. |
| Stability | Stable under storage/processing conditions | e.g., >28 days at -20°C and 20°C for Lac-Phe in DBS cards [1]. |
| Recovery | Consistent and high | Assessed by comparing extracted vs. unextracted samples [1]. |
Here are solutions to some frequently encountered problems.
| Issue | Possible Cause | Troubleshooting Steps |
|---|
| Low Sensitivity | 1. Ion source contamination 2. Suboptimal MRM transition 3. High background noise | 1. Clean ion source and cone. 2. Re-optimize MS parameters via direct infusion. 3. Improve chromatographic separation to reduce co-elution [5]. | | Poor Chromatography | 1. Column degradation 2. Inadequate separation of isomers | 1. Replace or regenerate the column. 2. Test different columns (e.g., mixed-mode) to separate similar compounds [2]. | | Inaccurate Quantification | 1. Incorrect internal standard 2. Matrix effects 3. Calibration curve issues | 1. Use a stable isotopically labeled internal standard [1]. 2. Use matrix-matched standards or ensure efficient sample cleanup [2]. 3. Ensure fresh curve with a proper fitting model. |
The following diagram outlines a logical pathway for developing and validating your LC-MS/MS method, incorporating key decision points from the troubleshooting guide.
Q1: What is this compound and why is it relevant in bioprocessing and metabolism? this compound (Lac-Leu) is a modified amino acid formed by the conjugation of leucine with lactic acid [1]. Its key characteristics and relevance are:
Q2: What is a detailed methodology for quantifying this compound using LC-MS? The following protocol is adapted from published research [1].
Q3: What are the key solubility properties of this compound? The sodium salt form of this compound offers significantly enhanced solubility, which is critical for formulating concentrated feeds [1]. The table below summarizes its solubility compared to standard leucine.
| Property | This compound (Sodium Salt) | Canonical Leucine |
|---|---|---|
| Solubility in Water | Highly soluble; precise value not listed, but allows for concentrated solutions exceeding 125 g/L total nutrients at pH 7.0 [1]. | Low solubility, often a limiting factor in concentrated media [1]. |
| Performance in Cell Culture Feed | Enables formulation of highly concentrated feeds (e.g., 230-265 g/L) without precipitation issues [1]. | Limits the maximum concentration of cell culture media due to low solubility [1]. |
| Bioavailability | Bioavailable for various CHO cell lines; intracellularly cleaved to release leucine [1]. | Directly bioavailable. |
Q4: What is the workflow for a metabolomics study involving this compound? The general metabolomics analysis workflow can be applied to Lac-Leu studies [3]. The diagram below outlines the key stages.
Q5: Our LC-MS data for this compound has high noise or poor peak shape. What should we check?
Q6: We suspect instability of this compound in our samples or feed media. How can we assess and improve stability?
Q7: How do we interpret the biological significance of altered this compound levels?
Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential nutrients with significant roles in protein synthesis and metabolic regulation [1]. Their inherent low solubility in water limits absorption in the gastrointestinal tract and reduces overall bioavailability, which is a major obstacle in developing effective liquid or high-concentration products [2] [3]. Overcoming this is crucial for enhancing the efficacy of BCAA-based supplements, functional foods, and pharmaceuticals.
Multiple technologies can significantly improve BCAA solubility. The table below summarizes the most effective approaches.
| Technology | Mechanism of Action | Key Findings & Performance | Stabilizers Evaluated |
|---|---|---|---|
| Nanosuspension via High-Pressure Homogenization | Reduces particle size to nanoscale, increasing surface area-to-volume ratio [3]. | Initial solubility of 5% BCAA solution maintained at 97% after 20 days with Tween 80 [3]. | Tween 80, Span 80, Carrageenan, OSA-Starch, Soy Protein Isolate, Whey Protein Isolate [2] [3] |
| Stabilizer Addition | Prevents crystal growth and particle aggregation via steric and/or electrostatic stabilization [2]. | Hydrophilic stabilizers (Tween 80) are more effective than lipophilic ones (Span 80) in maintaining long-term colloidal stability [3]. | |
| Enzymatic Treatment | Uses proteolytic enzymes to cleave specific peptide bonds, creating smaller, more soluble protein fragments [4]. | Achieves >90% protein purity; enhances digestibility, reduces bitter off-flavors, and improves solubility across a wider pH range [4]. | (Primarily for protein isolates containing BCAAs) |
| Temperature-Controlled Processes | Applies heat to increase solubility in solvents, used in techniques like spray drying to create amorphous solid dispersions [5]. | Temperature shift process increased throughput 8- to 14-fold for a model compound, making commercial production economically viable [5]. | (Process-based, not requiring a specific stabilizer) |
This protocol is adapted from peer-reviewed studies to create a stable, high-solubility BCAA nanosuspension [2] [3].
Objective: To prepare a nanosuspension of BCAAs (in a 2:1:1 ratio of Leucine:Isoleucine:Valine) with enhanced solubility and colloidal stability.
Materials:
Method:
Quality Control:
This protocol is inspired by advanced spray-drying techniques used for poorly soluble compounds, which can be adapted for BCAA encapsulation [5].
Objective: To increase the solubility of BCAAs in a spray-drying solution for the production of an amorphous solid dispersion, thereby improving commercial throughput.
Materials:
Method:
Understanding the science behind these protocols is key to troubleshooting.
For researchers using N-Lactoyl-Leucine in cell culture, here is a guide to the core mechanism and common issues.
| Aspect | Key Findings & Applications |
|---|---|
| Intracellular Cleavage Mechanism | Hydrolyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) to release canonical leucine and lactate [1] [2]. |
| Primary Application | Used as a highly soluble, bioavailable alternative to canonical leucine in concentrated cell culture media for producing therapeutic proteins in CHO cells [1] [3]. |
| Key Experimental Evidence | • Cell-based studies: CHO cells successfully cleaved and utilized this compound for antibody production [1]. • Enzyme activity: Cleavage occurs intracellularly; incubation with plasma alone does not yield leucine [2]. | | Common "Issue" (Expected Outcome) | Rapid depletion of this compound from culture media indicates successful cellular uptake and cleavage, not compound instability [1]. |
If you need to verify the cleavage activity or troubleshoot an experiment, here are key methodologies from the literature.
This method is used to track the consumption of this compound and the appearance of leucine in cell culture systems [1].
While developed for N-Lactoyl-Phenylalanine in blood, this robust LC-MS/MS method can be adapted for other N-Lactoyl-Amino acids, including Leucine, in various biological matrices [4].
The following diagram illustrates the intracellular cleavage mechanism of this compound based on current research.
Q1: Is the cleavage of this compound an intracellular or extracellular process? The cleavage is primarily intracellular. Evidence shows that incubating this compound with cell-free plasma does not result in significant cleavage; the process requires the presence of cells and their intracellular enzymatic machinery [2].
Q2: What is the main enzyme responsible for cleaving this compound? Current research identifies cytosolic nonspecific dipeptidase 2 (CNDP2) as the principal enzyme catalyzing the hydrolysis of this compound into leucine and lactate [1] [2].
Q3: My cell culture experiments show rapid depletion of this compound. Is this a problem? No, this is typically the expected and desired outcome. The rapid consumption of this compound from the media indicates successful cellular uptake and intracellular cleavage, confirming its bioavailability as a source of leucine for your cells [1].
Q4: Can I use this compound in cultures of non-CHO cells (e.g., HEK293)? While the foundational studies were performed in CHO cells [1], the CNDP2 enzyme is ubiquitous in mammalian tissues [2]. It is therefore likely that other mammalian cell lines can also cleave and utilize this compound, but this should be validated empirically for your specific cell type.
N-Lactoyl amino acids (Lac-AAs) are a class of metabolites formed by the enzymatic conjugation of lactate to an amino acid via a peptide bond [1]. They have gained significant attention as emerging biomarkers due to their ubiquitous presence in biological systems and correlation with various physiological states and diseases [1].
Lac-Phe (N-lactoyl phenylalanine) is the most abundant and well-studied member, often used as a surrogate for understanding the entire Lac-AA family [1] [2]. The table below summarizes its key characteristics and how it compares to general Lac-AAs.
| Feature | N-Lactoyl Phenylalanine (Lac-Phe) | Other N-Lactoyl Amino Acids (Lac-AAs) |
|---|---|---|
| Role as Biomarker | Surrogate biomarker for the Lac-AA family; most extensively researched [1] [2] | Act as a cohesive metabolite family; strong positive correlations with each other [1] |
| Physiological Roles | Exercise-induced appetite suppression, body weight regulation [1] [2] | Involved in energy metabolism; roles in various biochemical processes [1] |
| Disease Associations | Insulin resistance, type 2 diabetes, mitochondrial disorders, septic shock, rosacea [1] [3] [2] | Associated with mitochondrial disorders, type 2 diabetes, phenylketonuria, cancer [1] |
| Biosynthetic Enzyme | Principally synthesized by cytosolic nonspecific dipeptidase 2 (CNDP2) [1] | Synthesized via CNDP2-catalyzed reverse proteolysis [1] |
| Potential Adverse Effects | Disrupts insulin signaling, impairs mitochondrial respiration, stimulates pro-inflammatory cytokines (at high/supraphysiological concentrations) [2] | Adverse effects are less characterized but inferred from Lac-Phe studies [2] |
Research has quantified Lac-AA levels in different conditions, highlighting their value as metabolic biomarkers. The following table summarizes key experimental findings on their performance.
| Condition / Intervention | Change in Lac-AA Levels | Associated Experimental Model / Study Type | Key Findings & Interpretation |
|---|---|---|---|
| Strenuous Exercise [1] [3] | Increased (Lac-Phe) | Human cohort studies, murine models | Lac-Phe is an exercise-inducible metabolite. Higher baseline levels may correlate with lower aerobic fitness improvement [3]. |
| Metformin Treatment [1] [2] | Increased (Lac-Phe) | Diet-induced obese mice, human mediation analysis | Mediates metformin's weight-loss effect. An injection of 50 mg/kg in mice raised blood levels to ~170 µM [2]. |
| Type 2 Diabetes [1] [2] | Elevated (Lac-AAs) | Human observational studies, Mendelian Randomization | Lac-AA levels are higher in diabetic vs. non-diabetic individuals and may mediate disease progression [1] [2]. |
| Poor Exercise Response [3] | Elevated (Lac-AAs, esp. Lac-Phe) | Human cohort of lean/overweight young women | Low responders to aerobic exercise had higher serum levels of Lac-AAs. CNDP2 gene expression negatively correlated with slow-twitch muscle fibers [3]. |
| Septic Shock [1] | Elevated (Lac-Phe) | Human studies | Circulating Lac-Phe can predict mortality in patients with septic shock [1]. |
To ensure the reproducibility of Lac-AA research, here are the detailed methodologies from key studies.
Protocol 1: Assessing Lac-Phe's Impact on Insulin Signaling *In Vitro* [2]
Protocol 2: Measuring the Exercise Response of Lac-AAs in Human Subjects [3]
The biological roles of Lac-AAs are an active area of research. The following diagram synthesizes the key signaling pathways and biological effects associated with Lac-Phe, based on current literature.
The manipulation of Lac-AA pathways presents both opportunities and challenges for drug development.
Future work should focus on:
The table below summarizes the core differences and performance of this compound compared to its canonical form, based on a key study using Chinese Hamster Ovary (CHO) cells for protein production [1].
| Feature | Canonical Leucine | This compound (Sodium Salt) |
|---|---|---|
| Solubility | Low solubility in concentrated cell culture media, limiting process development [1]. | High solubility; enables highly concentrated cell culture media formulations [1]. |
| Bioavailability | Readily bioavailable for CHO cells [1]. | Bioavailable for various CHO cell lines; requires intracellular enzymatic cleavage to release leucine [1]. |
| Effect on Final Protein Quality | Benchmark for quality. | Produces recombinant proteins (mAbs, fusion proteins) with comparable quality to canonical leucine [1]. |
| Primary Application Benefit | Standard amino acid for cell culture. | Enables high-yield, next-generation fed-batch bioprocesses by overcoming solubility bottlenecks [1]. |
| Mechanism of Action | Directly used by cells for protein synthesis and as metabolic precursor [1]. | Acts as a prodrug; is cleaved inside the cell by CNDP2 enzyme to release bioactive leucine [1]. |
For replication and deeper understanding, here is the detailed methodology from the key study [1]:
The following diagram illustrates the pathway by which this compound is processed within a CHO cell to support protein synthesis without compromising quality [1].
The table below consolidates the core experimental findings for a direct comparison.
| Feature | N-Lactoyl-Leucine in Concentrated Feeds | Standard Leucine | Key Supporting Experimental Data & Context |
|---|---|---|---|
| Solubility | High solubility, enabling highly concentrated liquid feeds (≥265 g/L total nutrients) [1]. | Low solubility, limiting concentration of cell culture media formulations [1]. | Tested in a customized dry powder media backbone. Saturation was observed upon addition, and turbidity was measured until a clear solution (<5 NTU) was achieved [1]. |
| Bioavailability & Cell Performance | Effectively utilized by various CHO cell lines for growth and recombinant protein production [1]. | Directly utilized as a canonical amino acid [1]. | Fed-batch cultures of multiple CHO cell lines (CHOK1, CHODG44, CHOZN) producing mAbs and fusion proteins showed that Lac-Leu supported cell growth and protein production [1]. |
| Impact on Product Quality | Resulting recombinant protein (e.g., monoclonal antibody) quality was maintained [1]. | N/A (benchmark for quality) [1]. | The quality attributes of the final recombinant protein were studied and found to be acceptable when Lac-Leu was used [1]. |
| Mechanism of Action | Cleaved intracellularly by CHO cells to release canonical leucine [1]. | Directly incorporated into proteins [1]. | The mechanism of cleavage was investigated within CHO cells, confirming the derivative is processed to release the standard amino acid [1]. |
For researchers interested in replicating or evaluating these studies, here is a summary of the key methodologies cited.
The following diagram illustrates the pathway and experimental workflow for how this compound is processed in CHO cell cultures, based on the described studies [1].
The evidence strongly supports this compound as a viable and technically superior alternative to standard leucine for formulating concentrated feeds, primarily by overcoming solubility limitations.